Pomalidomide-5'-C8-acid
描述
属性
分子式 |
C22H27N3O6 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC 名称 |
9-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]nonanoic acid |
InChI |
InChI=1S/C22H27N3O6/c26-18-11-10-17(20(29)24-18)25-21(30)15-9-8-14(13-16(15)22(25)31)23-12-6-4-2-1-3-5-7-19(27)28/h8-9,13,17,23H,1-7,10-12H2,(H,27,28)(H,24,26,29) |
InChI 键 |
HYJZCLPILHFEAZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCC(=O)O |
产品来源 |
United States |
Foundational & Exploratory
Pomalidomide-5'-C8-acid: A Technical Guide to its Mechanism of Action as a Cereblon E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pomalidomide-5'-C8-acid is a functionalized derivative of the immunomodulatory drug (IMiD) Pomalidomide. It is designed to serve as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN). The incorporation of a C8 carboxylic acid linker at the 5-position of the phthalimide (B116566) ring provides a versatile attachment point for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that leverage the cell's natural protein disposal system to selectively degrade target proteins. This document provides an in-depth technical overview of the mechanism of action of this compound as a CRBN ligand, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide and its derivatives function as "molecular glues," inducing a novel protein-protein interaction between CRBN and specific target proteins, known as neosubstrates.[1][2] When incorporated into a PROTAC, the this compound moiety serves as the E3 ligase-binding handle. The other end of the PROTAC is connected via a linker to a ligand that binds to a specific protein of interest (POI).
The primary mechanism of action can be broken down into the following key steps:
-
Ternary Complex Formation: The Pomalidomide-based PROTAC simultaneously binds to CRBN (a substrate receptor for the CUL4A E3 ubiquitin ligase complex) and the target POI, forming a ternary CRBN-PROTAC-POI complex.[1]
-
Ubiquitination of the Target Protein: The formation of this ternary complex brings the POI into close proximity to the E3 ligase machinery. This allows for the efficient transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that acts as the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the POI into small peptides, while the ubiquitin molecules are recycled.
This catalytic cycle allows a single PROTAC molecule to induce the degradation of multiple POI molecules, leading to potent and sustained protein knockdown.
Signaling Pathway Diagram
Caption: Mechanism of action of a Pomalidomide-based PROTAC.
Quantitative Data
The binding affinity of the Pomalidomide moiety to CRBN is a critical determinant of the efficacy of the resulting PROTAC. While specific data for this compound is not publicly available, the data for the parent molecule, Pomalidomide, provides a strong reference.
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM | ~1.2 - 3 µM | Competitive Titration, Competitive Binding Assay |
Data compiled from multiple sources.[3]
Experimental Protocols
Competitive Binding Assay
This protocol is used to determine the binding affinity (IC50) of a test compound (e.g., this compound) to CRBN.
Materials:
-
Recombinant human CRBN-DDB1 complex.
-
Thalidomide (B1683933) analog affinity beads.
-
Cell lysate (e.g., from HEK293T or U266 cells).
-
Test compound (this compound).
-
Pomalidomide (as a reference compound).
-
DMSO (vehicle control).
-
Wash buffers and SDS-PAGE loading buffer.
-
Western blot apparatus and antibodies for CRBN and DDB1.
Procedure:
-
Prepare serial dilutions of the test compound and reference compound in DMSO.
-
Incubate cell lysate with varying concentrations of the test compound, reference compound, or DMSO for 1 hour at 4°C.
-
Add thalidomide analog affinity beads to the lysates and incubate for an additional 2 hours at 4°C to allow for binding of CRBN.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and heating.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a western blot using primary antibodies against CRBN and DDB1, followed by appropriate secondary antibodies.
-
Visualize the protein bands and quantify the band intensities.
-
Plot the percentage of CRBN binding against the log concentration of the competitor compound and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein.
-
PROTAC synthesized with this compound.
-
DMSO (vehicle control).
-
Cell lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE and western blot reagents.
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC or DMSO for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Normalize the protein concentration for all samples.
-
Perform western blotting as described in section 3.1, using antibodies for the target protein and a loading control.
-
Quantify the band intensities for the target protein and normalize to the loading control.
-
Calculate the percentage of protein remaining relative to the DMSO-treated control.
-
Plot the percentage of remaining protein against the log concentration of the PROTAC to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Experimental Workflow Diagram
Caption: Key experimental workflows for PROTAC characterization.
Neosubstrate Degradation
Beyond its role in PROTACs, Pomalidomide itself induces the degradation of specific "neosubstrate" proteins. The binding of Pomalidomide to CRBN alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and degradation of proteins that do not normally interact with CRBN.
Key neosubstrates of Pomalidomide include:
-
Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors essential for the survival of multiple myeloma cells. Their degradation is a primary driver of the anti-myeloma activity of Pomalidomide.[][5][6][7][8]
-
Casein Kinase 1α (CK1α): Degradation of CK1α is more pronounced with Lenalidomide but can also be influenced by Pomalidomide.[5]
-
GSPT1: A translation termination factor.[5]
-
SALL4: A transcription factor implicated in developmental processes. Its degradation is linked to the teratogenic effects of thalidomide.[2][9]
-
ARID2: A subunit of the SWI/SNF chromatin remodeling complex.[5]
The ability of a Pomalidomide-based PROTAC to degrade endogenous neosubstrates is an important consideration in drug design, as it can lead to off-target effects. The design of the linker and the POI ligand can influence the conformation of the ternary complex and potentially mitigate the degradation of certain neosubstrates.
Logical Relationship Diagram
Caption: Pomalidomide-induced neosubstrate degradation pathway.
Conclusion
This compound is a valuable chemical tool for the development of targeted protein degraders. Its high-affinity binding to CRBN enables the effective recruitment of the E3 ubiquitin ligase complex to a desired protein of interest. A thorough understanding of its mechanism of action, coupled with rigorous experimental validation of binding and degradation, is essential for the successful design and optimization of novel PROTAC therapeutics. The pleiotropic effects of Pomalidomide, including the degradation of endogenous neosubstrates, must be carefully considered to ensure the selectivity and safety of the resulting drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Cullin-RING ligase BioE3 reveals molecular-glue-induced neosubstrates and rewiring of the endogenous Cereblon ubiquitome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential Analysis of Cereblon Neosubstrates in Rabbit Embryos Using Targeted Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomalidomide-5'-C8-acid: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide-5'-C8-acid is a crucial chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It serves as a functionalized building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This technical guide provides an in-depth overview of the core utility of this compound in research, its mechanism of action, and detailed protocols for the synthesis and evaluation of PROTACs derived from it.
Introduction: The Role of this compound in PROTAC Technology
PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins by commandeering the cell's own protein disposal machinery. They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This compound is a derivative of pomalidomide specifically designed for PROTAC synthesis. It incorporates the CRBN-binding pomalidomide moiety and a C8 alkyl linker with a terminal carboxylic acid. This terminal acid group provides a versatile handle for conjugation to a ligand that binds to a protein of interest, enabling the creation of a functional PROTAC.
Mechanism of Action
The mechanism of action of a PROTAC synthesized from this compound involves a series of orchestrated intracellular events. The pomalidomide portion of the PROTAC binds to CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase. Simultaneously, the other end of the PROTAC binds to the target protein. This dual binding induces the formation of a ternary complex (POI-PROTAC-CRBN), bringing the target protein into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.
Figure 1: Mechanism of action of a this compound-based PROTAC.
Quantitative Data Presentation
The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein, measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific quantitative data for PROTACs synthesized using the this compound linker is not extensively available in the public domain, the following tables summarize representative data for pomalidomide-based PROTACs with similar alkyl linkers targeting various proteins. This data illustrates the potential efficacy that can be achieved.
Table 1: Representative Degradation Potency of Pomalidomide-Based PROTACs
| PROTAC Target | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| HDAC8 | Alkyl/PEG linker | Jurkat | 147 | 93 | [1] |
| EGFR | PEG linker | A549 | Not specified | >90% at 10 µM | [2] |
| BTK | Alkyl linker | Mino | 2.2 | 97 | [3] |
Table 2: Binding Affinities of Pomalidomide to Cereblon (CRBN)
| Assay Type | System | Ligand | Kd/Ki/IC50 (nM) |
| Isothermal Titration Calorimetry | Recombinant CRBN-DDB1 | Pomalidomide | ~157 |
| Competitive Binding Assay | HEK293T cell extracts | Pomalidomide | ~2,000 |
Experimental Protocols
The development and evaluation of PROTACs involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
Synthesis of this compound based PROTACs
This protocol outlines the general steps for synthesizing a PROTAC using this compound and a POI ligand functionalized with a primary or secondary amine via amide bond formation.
Figure 2: General workflow for the synthesis of a this compound-based PROTAC.
Materials:
-
This compound
-
Amine-functionalized POI ligand
-
Coupling agent (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
To a solution of this compound (1.0 eq) and the amine-functionalized POI ligand (1.1 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by preparative HPLC to afford the final PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blot Analysis of Protein Degradation
This is a standard method to quantify the reduction in the levels of the target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, add Laemli buffer, and heat at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.
Materials:
-
Purified recombinant E1, E2, and E3 (CRL4-CRBN) enzymes
-
Purified recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Reaction buffer
Procedure:
-
Assemble the ubiquitination reaction by combining the E1, E2, E3 enzymes, target protein, ubiquitin, and ATP in the reaction buffer.
-
Initiate the reaction by adding the PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the reaction products by Western blotting using an antibody against the target protein. A ladder of higher molecular weight bands indicates poly-ubiquitination.
Cell Viability Assay (MTT/XTT)
These colorimetric assays are used to assess the cytotoxic effects of the PROTAC on cells.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a desired period (e.g., 72 hours).
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs that recruit the E3 ligase Cereblon. Its C8 alkyl linker with a terminal carboxylic acid allows for straightforward conjugation to a wide variety of target protein ligands. The resulting PROTACs have the potential to be potent and selective degraders of disease-causing proteins. The experimental protocols provided in this guide offer a robust framework for the synthesis and functional validation of novel PROTACs, facilitating their development as next-generation therapeutics. Further research into the impact of the C8 linker on ternary complex formation and degradation efficacy will continue to refine the rational design of pomalidomide-based PROTACs.
References
- 1. Pomalidomide 4'-alkylC8-acid | CAS 2305936-70-1 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
Pomalidomide-5'-C8-acid: A Technical Guide to its Role in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This is achieved through their unique heterobifunctional structure, which consists of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. Pomalidomide (B1683931), a derivative of thalidomide, is a widely utilized E3 ligase ligand that potently binds to Cereblon (CRBN), a key component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1] By incorporating pomalidomide into a PROTAC, researchers can hijack the cell's natural protein degradation machinery to induce the ubiquitination and subsequent proteasomal degradation of a specific POI.
The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The length, composition, and attachment point of the linker can significantly impact the potency and selectivity of the resulting degrader. "Pomalidomide-5'-C8-acid" (also referred to as Pomalidomide 4'-alkylC8-acid, CAS Number: 2305936-70-1) is a functionalized CRBN ligand that incorporates an 8-carbon alkyl linker with a terminal carboxylic acid. This building block provides a strategic tool for PROTAC development, offering a defined linker length and a reactive handle for conjugation to a POI-binding ligand.
This technical guide provides an in-depth overview of the role of this compound in PROTAC development, including its synthesis, mechanism of action, and the characterization of PROTACs derived from it.
Mechanism of Action
The fundamental role of this compound in a PROTAC is to engage the CRBN E3 ligase. Once conjugated to a POI-binding ligand, the resulting PROTAC orchestrates a series of molecular events leading to the degradation of the target protein.
The general mechanism of action for a PROTAC synthesized using this compound is as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex.[2]
-
Ubiquitination: This induced proximity facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[2]
-
Recycling: The PROTAC is released and can catalytically induce the degradation of multiple target protein molecules.[2]
Synthesis of this compound and PROTAC Conjugation
The synthesis of this compound is a crucial first step in the development of pomalidomide-based PROTACs. While specific, detailed protocols can vary, a general synthetic strategy involves the alkylation of the 4-amino group of pomalidomide with a linker containing a protected carboxylic acid, followed by deprotection.
Representative Synthesis of this compound
Materials:
-
Pomalidomide
-
8-bromooctanoic acid ethyl ester
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Alkylation: To a solution of pomalidomide (1.0 eq) in DMF, add 8-bromooctanoic acid ethyl ester (1.2 eq) and DIPEA (2.0 eq). Stir the reaction mixture at 80°C for 16 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction with water and extract with DCM. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the pomalidomide-C8-ester intermediate.
-
Hydrolysis: Dissolve the pomalidomide-C8-ester intermediate in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature for 4 hours.
-
Final Work-up: Acidify the reaction mixture with 1N HCl and extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.
PROTAC Conjugation
The terminal carboxylic acid of this compound allows for its conjugation to a POI ligand containing a free amine group via standard amide coupling reactions.
Materials:
-
This compound
-
POI ligand with a primary or secondary amine
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
DIPEA
-
Anhydrous DMF
Protocol:
-
To a solution of this compound (1.0 eq) and the POI ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC molecule by preparative HPLC.
-
Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data on Pomalidomide-Based PROTACs
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and maximal degradation (Dmax). The following tables summarize representative data for pomalidomide-based PROTACs targeting various proteins, illustrating the impact of linker composition and length. While specific data for PROTACs utilizing a C8-acid linker is continually emerging, the provided data offers a comparative context.
Table 1: Degradation Efficiency of Pomalidomide-Based PROTACs Targeting Kinases
| PROTAC Compound | Target Protein | Cell Line | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Compound A | BTK | Mino | PEG | 2.2 | 97 | [3] |
| Compound B | EGFR | A549 | Alkyl | <100 | >90 | [4] |
| Compound C | ALK | SU-DHL-1 | Alkyne | ~10 | >95 | [5] |
Table 2: Degradation Efficiency of Pomalidomide-Based PROTACs Targeting Other Proteins
| PROTAC Compound | Target Protein | Cell Line | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Compound D | HDAC8 | 293T | Alkyl | 147 | 93 | [6] |
| Compound E | BRD4 | HeLa | PEG | <50 | >90 | [7] |
| Compound F | IKZF1 | MM.1S | N/A (Pomalidomide alone) | >1000 | >90 | [8] |
Experimental Protocols for PROTAC Characterization
A series of robust experimental protocols are essential for the validation and characterization of novel PROTACs derived from this compound.
Western Blotting for DC50 and Dmax Determination
This is the primary assay to quantify the dose-dependent degradation of the target protein.
Materials:
-
Cell line expressing the target protein
-
This compound based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them. Centrifuge the lysates to remove cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody. Repeat for the loading control.
-
Detection and Analysis: Develop the blot using a chemiluminescent substrate and image the blot. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[5]
References
- 1. Pomalidomide | 19171-19-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Pomalidomide-4'-C8-Acid: A Comprehensive Technical Guide to a Key Cereblon Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Pomalidomide-4'-C8-acid, a functionalized derivative of the immunomodulatory drug (IMiD) pomalidomide (B1683931). Designed as a key building block for Proteolysis Targeting Chimeras (PROTACs), this molecule incorporates the high-affinity Cereblon (CRBN) E3 ligase ligand, pomalidomide, connected to an eight-carbon aliphatic carboxylic acid linker at the 4-position of the phthalimide (B116566) ring. This guide details the discovery rationale, a representative synthetic pathway, comprehensive experimental protocols, and the mechanism of action of pomalidomide-based CRBN ligands in targeted protein degradation. All quantitative data are presented in structured tables, and key biological and experimental workflows are visualized using diagrams in the DOT language.
Introduction: The Rise of Pomalidomide in Targeted Protein Degradation
Pomalidomide, a thalidomide (B1683933) analog, is a clinically approved therapeutic for multiple myeloma.[1] Its mechanism of action involves binding to the substrate receptor Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1] This binding event modulates the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
The high affinity and well-characterized interaction between pomalidomide and CRBN have made it a popular E3 ligase ligand for the development of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's degradation. Pomalidomide-4'-C8-acid is a crucial intermediate in the synthesis of pomalidomide-based PROTACs, providing a versatile carboxylic acid handle for conjugation to a target protein ligand via a flexible linker. The "4'-" designation refers to the attachment of the linker to the 4-amino group of the pomalidomide phthalimide ring, a common modification site.
Discovery and Rationale
The development of Pomalidomide-4'-C8-acid is driven by the need for modular and efficient synthesis of PROTAC libraries. The choice of the 4-position for linker attachment is strategic, as modifications at this site are generally well-tolerated and maintain high-affinity binding to CRBN. The C8 alkyl chain provides a flexible and hydrophobic linker of sufficient length to span the distance between CRBN and a target protein, facilitating the formation of a productive ternary complex. The terminal carboxylic acid offers a versatile functional group for amide bond formation with an amine-containing linker on the target protein ligand, a common and robust conjugation chemistry.
Synthesis of Pomalidomide-4'-C8-acid
The most common and efficient method for synthesizing 4'-functionalized pomalidomide derivatives is through a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes 4-fluorothalidomide as a key starting material, where the electron-withdrawing phthalimide group activates the fluorine atom for displacement by a nucleophile.
A representative synthetic scheme for Pomalidomide-4'-C8-acid is presented below:
Caption: Synthetic pathway for Pomalidomide-4'-C8-acid.
Experimental Protocol: Synthesis of Ethyl 8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)octanoate (Pomalidomide-4'-C8-ethyl ester)
This protocol is a representative example based on established methods for the synthesis of pomalidomide-linker conjugates.[2]
Materials:
-
4-Fluorothalidomide
-
Ethyl 8-aminooctanoate hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add ethyl 8-aminooctanoate hydrochloride (1.1 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at 90 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ethyl ester derivative.
Experimental Protocol: Synthesis of 8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)octanoic acid (Pomalidomide-4'-C8-acid)
Materials:
-
Pomalidomide-4'-C8-ethyl ester
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Pomalidomide-4'-C8-ethyl ester (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0-3.0 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the hydrolysis by TLC or LC-MS.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with DCM (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Pomalidomide-4'-C8-acid.
Quantitative Data
The binding affinity of pomalidomide and its derivatives to CRBN is a critical parameter for their function as E3 ligase recruiters. The following table summarizes key binding affinity data for pomalidomide and related compounds. While specific data for the C8-acid derivative is not widely available, the affinity is expected to be comparable to the parent molecule, as the 4'-position is a common vector for linker attachment.
| Compound | Binding Affinity (Ki) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM[1] | ~1.2 - 3 µM | Competitive Titration, TR-FRET |
| Lenalidomide | ~178 nM[1] | ~1.5 - 3 µM | Competitive Titration, TR-FRET |
| Thalidomide | ~250 nM[1] | >10 µM | Competitive Titration, TR-FRET |
Mechanism of Action and Signaling Pathway
Pomalidomide functions as a "molecular glue," inducing a novel protein-protein interaction between CRBN and its neosubstrates. This leads to the polyubiquitination of the neosubstrate and its subsequent degradation by the 26S proteasome.
Caption: Pomalidomide-mediated protein degradation pathway.
Experimental Protocols: Key Assays
Cereblon Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of pomalidomide derivatives to the CRBN-DDB1 complex in a competitive manner.
Caption: Workflow for a CRBN binding assay.
Protocol Outline:
-
Reagents: Recombinant human CRBN-DDB1 complex, a fluorescently labeled pomalidomide probe (e.g., FAM-pomalidomide), Pomalidomide-4'-C8-acid, and assay buffer.
-
Procedure: a. Prepare a serial dilution of Pomalidomide-4'-C8-acid. b. In a microplate, combine the CRBN-DDB1 complex and the fluorescent probe at fixed concentrations. c. Add the serially diluted Pomalidomide-4'-C8-acid. d. Incubate to allow the binding to reach equilibrium. e. Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of the test compound to determine the IC50 value.
Neosubstrate Degradation Assay (Western Blot)
This assay confirms the biological activity of a PROTAC synthesized using Pomalidomide-4'-C8-acid by measuring the degradation of a target neosubstrate.
Protocol Outline:
-
Cell Culture: Culture a relevant cell line (e.g., multiple myeloma cells) that expresses the target neosubstrate.
-
Treatment: Treat the cells with varying concentrations of the PROTAC for a specified time course.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: a. Separate the protein lysates by SDS-PAGE. b. Transfer the proteins to a membrane. c. Probe the membrane with primary antibodies against the neosubstrate and a loading control (e.g., GAPDH). d. Incubate with a secondary antibody and visualize the protein bands.
-
Data Analysis: Quantify the band intensities to determine the extent of neosubstrate degradation at different PROTAC concentrations.
Conclusion
Pomalidomide-4'-C8-acid is a valuable chemical tool for the development of PROTACs targeting a wide range of proteins for degradation. Its straightforward synthesis, coupled with the potent and well-understood mechanism of its parent molecule, makes it an attractive choice for researchers in the field of targeted protein degradation. This guide provides the fundamental knowledge and protocols necessary for the synthesis, characterization, and application of this important E3 ligase ligand building block.
References
The Molecular Glue: A Technical Guide to the Pomalidomide-CRBN Interaction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular interactions between the immunomodulatory drug (IMiD) pomalidomide (B1683931) and its target, the Cereblon (CRBN) E3 ubiquitin ligase. Pomalidomide's therapeutic efficacy, particularly in the treatment of multiple myeloma, is attributed to its function as a "molecular glue," redirecting the substrate specificity of the CRL4-CRBN complex to induce the degradation of specific target proteins. This guide details the mechanism of action, presents quantitative binding and degradation data, outlines key experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide exerts its therapeutic effects by binding to Cereblon (CRBN), which serves as the substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[1] This binding event induces a conformational change in CRBN, creating a novel binding surface that promotes the recruitment of "neosubstrates"—proteins not typically targeted by this E3 ligase.[2]
The primary neosubstrates of the pomalidomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][5] Once recruited to the CRL4-CRBN complex, IKZF1 and IKZF3 are polyubiquitinated, marking them for degradation by the 26S proteasome.[3][6] The degradation of these transcription factors leads to downstream effects, including the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, which ultimately results in anti-proliferative and pro-apoptotic effects in myeloma cells.[1][7] Beyond its direct anti-tumor activity, pomalidomide also exhibits immunomodulatory effects by modulating the tumor microenvironment.[1]
Quantitative Data: Binding Affinities and Degradation
The interaction between pomalidomide and CRBN, as well as the subsequent degradation of neosubstrates, has been quantitatively characterized using various biophysical and cellular assays.
Table 1: Pomalidomide-CRBN Binding Affinity
| Compound | Target | Method | Kd | Reference |
| Pomalidomide | CRBN-DDB1 | Competitive Titration | ~157 nM | [8][9] |
| Pomalidomide | CRBN-DDB1 | Isothermal Titration Calorimetry (ITC) | 14.7 ± 1.9 µM (CRBN TBD only) | [10][11] |
| Lenalidomide (B1683929) | CRBN-DDB1 | Competitive Titration | ~178 - 640 nM | [8][9] |
| Thalidomide (B1683933) | CRBN-DDB1 | Competitive Titration | ~250 nM | [8][9] |
Note: Binding affinities can vary depending on the specific protein construct (e.g., full-length CRBN-DDB1 vs. the thalidomide-binding domain (TBD) of CRBN) and the experimental conditions.[10][11]
Table 2: Pomalidomide-Induced Neosubstrate Degradation
| Cell Line | Neosubstrate | Assay | DC50 | Dmax | Reference |
| Multiple Myeloma | IKZF1/IKZF3 | Western Blot | Concentration-dependent degradation observed | Not specified | [12] |
| T-cells | Ikaros (IKZF1) | Densitometry Analysis | Concentration-dependent degradation observed with 1 µmol/l pomalidomide | Not specified | [12] |
| T-cells | Aiolos (IKZF3) | Densitometry Analysis | Concentration-dependent degradation observed with 1 µmol/l pomalidomide | Not specified | [12] |
DC50: Concentration for 50% of maximal degradation. Dmax: Maximum degradation.
Experimental Protocols
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a cell-free system to directly assess the pomalidomide-dependent ubiquitination of a target neosubstrate.
Materials:
-
E1 Activating Enzyme (e.g., UBE1)
-
E2 Conjugating Enzyme (e.g., UBE2D3)
-
E3 Ligase Complex (recombinant CRL4-CRBN)
-
Recombinant substrate protein (e.g., IKZF1)
-
Ubiquitin
-
ATP
-
Pomalidomide
-
Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)[13]
-
SDS-PAGE reagents and Western blot apparatus
-
Primary antibody against the substrate protein (e.g., anti-IKZF1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the reaction mixture with final concentrations of approximately: 50-100 nM E1, 200-500 nM E2, 50-100 nM CRL4-CRBN complex, 5-10 µM Ubiquitin, 200-500 nM IKZF1 substrate, and 2-5 mM ATP in 1X Ubiquitination Reaction Buffer.[6]
-
Add Pomalidomide: Add pomalidomide to the desired final concentration (e.g., a range from 0.1 to 10 µM). Include a DMSO vehicle control.[6]
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for 60-90 minutes.[6]
-
Termination: Stop the reaction by adding 5X SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.[6]
-
Analysis: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Perform a Western blot using a primary antibody against the substrate protein. A ladder of higher molecular weight bands indicates polyubiquitination.[6]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the pomalidomide-dependent interaction between CRBN and its neosubstrates within a cellular context.
Materials:
-
Cell line expressing the proteins of interest (e.g., HEK293T cells transfected with tagged CRBN and IKZF1)
-
Pomalidomide
-
Cell lysis buffer (non-denaturing, e.g., containing NP-40)[14]
-
Antibody for immunoprecipitation (e.g., anti-FLAG for FLAG-tagged CRBN)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE reagents and Western blot apparatus
-
Primary antibodies for detection (e.g., anti-HA for HA-tagged IKZF1 and anti-FLAG for CRBN)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with pomalidomide or DMSO for a specified time (e.g., 1 hour).[14]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against one of the proteins of interest (e.g., anti-FLAG) overnight at 4°C.[15]
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.[15]
-
Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.[15]
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.[15]
-
Analysis: Perform a Western blot on the eluted proteins and probe for the presence of the interacting partner (e.g., detect HA-IKZF1 in the anti-FLAG immunoprecipitate).[15]
Protein Degradation Assay (Western Blot)
This is a straightforward method to assess the reduction in the levels of a target protein in cells treated with pomalidomide.
Materials:
-
Cell line of interest
-
Pomalidomide
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE reagents and Western blot apparatus
-
Primary antibody against the target protein (e.g., anti-IKZF1)
-
Primary antibody against a loading control (e.g., anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of pomalidomide or DMSO for a specific duration (e.g., 6 hours).[12]
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Load equal amounts of protein for each sample onto an SDS-PAGE gel, separate the proteins, and transfer them to a membrane.[16]
-
Immunoblotting: Probe the membrane with a primary antibody against the target protein and a loading control. Then, incubate with the appropriate secondary antibodies.[16]
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate. Quantify the band intensities to determine the extent of protein degradation relative to the loading control.[12]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Pomalidomide-induced degradation of IKZF1/3 via the CRL4-CRBN E3 ligase complex.
Caption: A typical experimental workflow for Co-Immunoprecipitation (Co-IP).
References
- 1. benchchem.com [benchchem.com]
- 2. What are CRBN modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core Principles of Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the fundamental principles underlying Proteolysis Targeting Chimeras (PROTACs) that utilize pomalidomide (B1683931) as a core component. Pomalidomide-based PROTACs represent a significant class of targeted protein degraders, offering a novel therapeutic modality to eliminate disease-causing proteins.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are designed to induce the complete removal of a target protein of interest (POI).[1]
A PROTAC molecule consists of three essential components:
-
A ligand that binds to the target protein (the "warhead").
-
A ligand that recruits an E3 ubiquitin ligase.
By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, bringing the two proteins into close proximity.[][6] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, tagging it for destruction by the 26S proteasome.[1][7] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[6]
The Role of Pomalidomide and the Cereblon E3 Ligase
Pomalidomide, an immunomodulatory imide drug (IMiD), is a widely used ligand for recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[4][8][9] CRBN is the substrate receptor component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[10] Pomalidomide binds to CRBN, and this interaction is exploited in PROTAC design to direct the ligase's ubiquitination activity towards a specific POI.[3][11] The choice of pomalidomide is advantageous due to its strong binding affinity for CRBN and the presence of a versatile attachment point for the linker, which allows for flexible PROTAC design without significantly impairing E3 ligase engagement.[10]
The fundamental mechanism involves the pomalidomide moiety of the PROTAC docking with CRBN, while the warhead binds to the POI. This induced proximity within the resulting ternary complex is the critical first step for subsequent ubiquitination and degradation.
Mitigating Off-Target Effects: The Importance of Linker Position
A known liability of pomalidomide is its inherent ability to cause the degradation of endogenous zinc finger (ZF) transcription factors, such as IKZF1 and IKZF3.[9][12] This off-target activity is a significant concern in drug development. Research has shown that strategic modification of the pomalidomide scaffold can mitigate these effects. Specifically, attaching the linker at the C5 position of the pomalidomide phthalimide (B116566) ring, rather than the more traditional C4 position, can diminish off-target ZF protein degradation while maintaining or even enhancing on-target potency.[3][13] This "bumped" modification is thought to sterically hinder the binding of ZF proteins without disrupting the crucial interaction with CRBN.[12]
Quantitative Data on Pomalidomide-Based PROTACs
The efficacy of a PROTAC is primarily defined by two metrics: DC50 , the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax , the maximum percentage of protein degradation achievable.[1][11] Lower DC50 values indicate higher potency. The "hook effect" is a phenomenon where the degradation efficiency decreases at very high PROTAC concentrations due to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-CRBN) that compete with the formation of the productive ternary complex.[14]
The following table summarizes representative data for various pomalidomide-based PROTACs, illustrating their degradation efficiency.
| PROTAC Compound | Target Protein | E3 Ligase Recruiter | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ZQ-23 | HDAC8 | Pomalidomide | 147 | 93 | - | [15] |
| KP-14 | KRAS G12C | Pomalidomide | ~1250 | - | NCI-H358 | [16] |
| C5-Modified PROTAC | ALK | Pomalidomide | 20 | >90 | - | [3] |
| C4-Modified PROTAC | ALK | Pomalidomide | 100 | >90 | - | [3] |
| PROTAC 7 | HDAC1 | Pomalidomide | 910 | >50 | K562 | [17] |
| PROTAC 7 | HDAC3 | Pomalidomide | 640 | >50 | K562 | [17] |
| RC-3 (Reversible Covalent) | BTK | Pomalidomide | 1.8 | ~95 | Mino | [18] |
| IR-2 (Irreversible Covalent) | BTK | Pomalidomide | 2.5 | ~95 | Mino | [18] |
Note: Data is compiled from different studies, and experimental conditions may vary.[10]
Key Experimental Protocols
Validating the mechanism and efficacy of a PROTAC requires a suite of biochemical and cellular assays.
Ternary Complex Formation Assay
Confirming that the PROTAC induces a stable ternary complex is a crucial first step.[] Various biophysical techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) can be used.[19][20] Cellular assays like NanoBRET™ are also employed to measure complex formation in live cells.[21][22]
Methodology: Time-Resolved Fluorescence Energy Transfer (TR-FRET)
-
Principle : This assay measures the proximity between the E3 ligase and the POI. A fluorescent donor (e.g., linked to CRBN) and an acceptor (e.g., linked to the POI) are used. When the PROTAC brings them together, FRET occurs, generating a detectable signal.
-
Reagents : Purified, tagged CRBN (e.g., GST-CRBN); purified, tagged POI; TR-FRET donor (e.g., anti-GST-terbium); TR-FRET acceptor; PROTAC compound.[4]
-
Procedure :
-
Incubate the tagged CRBN, tagged POI, and corresponding donor/acceptor antibodies in an assay buffer.
-
Add serial dilutions of the PROTAC compound.
-
Incubate to allow complex formation.
-
Measure the TR-FRET signal on a compatible plate reader.
-
-
Data Analysis : An increase in the FRET signal with increasing PROTAC concentration confirms ternary complex formation. A bell-shaped curve may be observed, indicative of the hook effect.[23]
In Vitro Ubiquitination Assay
This assay directly demonstrates that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.[24][25]
Methodology: Reconstituted In Vitro Ubiquitination
-
Principle : This assay reconstitutes the ubiquitination cascade in a test tube to monitor the transfer of ubiquitin to the POI.
-
Reagents : Purified POI, purified CRBN complex, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), Ubiquitin (often biotin-labeled), ATP, and the PROTAC compound.[26]
-
Procedure :
-
Combine the POI, CRBN complex, E1, E2, ubiquitin, and ATP in a reaction buffer.
-
Initiate the reaction by adding the PROTAC at various concentrations.
-
Incubate the reaction at 37°C for a set time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Data Analysis : Analyze the reaction products by Western blot. Probe with an antibody against the POI or, if using biotin-ubiquitin, with streptavidin-HRP. An increase in high-molecular-weight bands (a "ubiquitin ladder") for the POI indicates successful ubiquitination.[25]
Cellular Protein Degradation Assay
The definitive test for a PROTAC is its ability to reduce the levels of the target protein within a cellular context. Western blotting is the most common method for quantifying this degradation.[1]
Methodology: Western Blot Analysis
-
Principle : This immunoassay uses antibodies to detect and quantify the amount of a specific protein in a cell lysate.
-
Procedure :
-
Cell Treatment : Culture an appropriate cell line and treat with a dose-response range of the PROTAC for a specified time (e.g., 4 to 24 hours). Include a vehicle control (e.g., DMSO).[4]
-
Cell Lysis : Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]
-
Protein Quantification : Determine the total protein concentration of each lysate using an assay like the BCA assay to ensure equal loading.[1]
-
SDS-PAGE and Transfer : Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk).[1]
-
Incubate with a primary antibody specific to the POI.
-
Incubate with a primary antibody for a loading control protein (e.g., β-actin, GAPDH) to normalize the data.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection : Add a chemiluminescent substrate and capture the signal with an imaging system.[1]
-
-
Data Analysis : Quantify the band intensity using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control for each PROTAC concentration. Plot the data to determine the DC50 and Dmax values.[1]
Conclusion
PROTACs utilizing pomalidomide as a Cereblon E3 ligase recruiter are a powerful and versatile tool in the field of targeted protein degradation. Their catalytic mechanism offers a distinct advantage over traditional occupancy-based inhibitors. A deep understanding of their core principles—from ternary complex formation and ubiquitination to the nuances of linker chemistry for improved selectivity—is essential for the rational design and development of novel therapeutics. The rigorous application of the described quantitative and experimental protocols is paramount to validating their efficacy and advancing these promising molecules toward clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 15. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 21. benchchem.com [benchchem.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. tandfonline.com [tandfonline.com]
- 24. lifesensors.com [lifesensors.com]
- 25. Ubiquitination Assay - Profacgen [profacgen.com]
- 26. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays of Pomalidomide-5'-C8-acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a potent thalidomide (B1683933) analog, is an immunomodulatory agent with significant anti-neoplastic activity, particularly in multiple myeloma.[1][][3] Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, acting as a molecular glue to induce the ubiquitination and subsequent proteasomal degradation of specific neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][5] This degradation leads to direct anti-proliferative and pro-apoptotic effects in malignant cells and stimulates an anti-tumor immune response.[][6]
Pomalidomide-5'-C8-acid is a functionalized derivative of pomalidomide designed for use in the development of Proteolysis Targeting Chimeras (PROTACs).[7] This molecule incorporates the pomalidomide scaffold for CRBN engagement, attached to an eight-carbon linker with a terminal carboxylic acid. This functional group allows for the covalent conjugation of a ligand for a specific protein of interest (POI), creating a bifunctional PROTAC that can induce the degradation of that POI.
These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of PROTACs synthesized using this compound. The assays are designed to assess the primary endpoint of target protein degradation and the downstream consequences, including effects on cell proliferation and induction of apoptosis.
Mechanism of Action of Pomalidomide-Based PROTACs
A PROTAC synthesized from this compound functions by tethering a target protein to the CRBN E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. The degradation of the target protein is expected to modulate its downstream signaling pathways, leading to a therapeutic effect.
Caption: Workflow of PROTAC-mediated protein degradation.
Experimental Protocols
Target Protein Degradation Assay
This assay is crucial to confirm the primary mechanism of action of the this compound-based PROTAC.
a. Western Blot Analysis
Principle: Western blotting is used to detect and quantify the levels of the target protein in cells following treatment with the PROTAC.
Protocol:
-
Cell Culture and Treatment:
-
Seed the appropriate cancer cell line (e.g., multiple myeloma cell lines like MM.1S or RPMI-8226) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[8]
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the this compound-based PROTAC. Include a vehicle control (e.g., DMSO) and a negative control (e.g., this compound alone or the target ligand alone).
-
Incubate for a predetermined time course (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal degradation time.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for CRBN, IKZF1, and IKZF3 to assess effects on the E3 ligase and its native neosubstrates. Use a loading control antibody (e.g., GAPDH or β-actin) for normalization.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Data Presentation:
| Treatment Group | Concentration (nM) | Incubation Time (h) | % Target Protein Degradation (Normalized to Vehicle) | % IKZF1 Degradation (Normalized to Vehicle) |
| Vehicle Control | 0 | 24 | 0 | 0 |
| This compound-PROTAC | 10 | 24 | ||
| This compound-PROTAC | 100 | 24 | ||
| This compound-PROTAC | 1000 | 24 | ||
| Pomalidomide | 1000 | 24 | Not Applicable |
Cell Proliferation Assay
This assay determines the effect of target protein degradation on the growth of cancer cells.
a. MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of the cells. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
-
Treatment:
-
After 24 hours, treat the cells with a serial dilution of the this compound-based PROTAC.
-
Include a vehicle control and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[8]
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Data Presentation:
| Treatment Group | IC50 (µM) | Maximum Inhibition (%) |
| This compound-PROTAC | ||
| Pomalidomide | ||
| Positive Control |
Apoptosis Assays
These assays are used to determine if the anti-proliferative effects of the PROTAC are due to the induction of programmed cell death.
a. Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.[9]
Protocol:
-
Cell Treatment:
-
Treat cells with the this compound-based PROTAC at concentrations around the IC50 value for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Data Presentation:
| Treatment Group | Concentration (nM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | |||
| This compound-PROTAC | X | |||
| This compound-PROTAC | Y | |||
| Positive Control | - |
b. Caspase-Glo® 3/7 Assay
Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[9]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the PROTAC as described for the MTT assay.
-
-
Assay Procedure:
-
After the treatment period, equilibrate the plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on a plate shaker at a low speed for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
-
Data Presentation:
| Treatment Group | Concentration (nM) | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 1.0 | |
| This compound-PROTAC | X | ||
| This compound-PROTAC | Y | ||
| Positive Control | - |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Pomalidomide's mechanism of action.
Caption: Workflow for evaluating PROTAC activity.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 6. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 7. Pomalidomide 4'-alkylC8-acid | CAS 2305936-70-1 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of Protein Degradation Induced by Pomalidomide-5'-C8-acid-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality for eliminating disease-causing proteins. This approach utilizes bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery. Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] Pomalidomide-5'-C8-acid is a derivative of pomalidomide that incorporates a C8 alkyl acid linker, providing a convenient point of attachment for a ligand that binds to a specific protein of interest (POI). The resulting PROTAC molecule can effectively induce the ubiquitination and subsequent proteasomal degradation of the target protein.[4]
These application notes provide a detailed protocol for utilizing Western blotting to quantitatively assess the degradation of a target protein induced by a PROTAC synthesized from this compound.
Mechanism of Action
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex.[2][5] The pomalidomide moiety of the PROTAC binds to CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase.[1][3] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment of the target protein, which is bound to the other end of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][6]
Figure 1: Pomalidomide-based PROTAC mechanism of action.
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to analyze the degradation of a target protein induced by a this compound-based PROTAC.
Materials and Reagents
-
Cell Lines: A cell line expressing the protein of interest (e.g., multiple myeloma cell lines such as MM.1S or U266, or a cell line engineered to express the POI).[5][7]
-
PROTAC Compound: this compound-based PROTAC.
-
Vehicle Control: DMSO.[7]
-
Cell Culture Medium and Supplements.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[5][7]
-
Protein Assay Kit: BCA protein assay kit.[7]
-
Sample Buffer: Laemmli sample buffer.[8]
-
SDS-PAGE Gels.
-
Transfer Apparatus and Membranes: PVDF or nitrocellulose membranes.[8]
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[8]
-
Primary Antibodies:
-
Primary antibody against the protein of interest.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or Vinculin).[7]
-
-
Secondary Antibody: HRP-conjugated secondary antibody.[8]
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) substrate.[7]
-
Imaging System: Chemiluminescence imaging system.
Experimental Workflow
Figure 2: Western blot experimental workflow.
Step-by-Step Protocol
1. Cell Seeding and Culture:
-
Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.[7]
-
Allow cells to adhere and grow overnight under standard cell culture conditions.
2. PROTAC Treatment:
-
Prepare serial dilutions of the this compound-based PROTAC in cell culture medium.
-
Include a vehicle-only control (e.g., DMSO).[7]
-
Treat the cells and incubate for a predetermined time (e.g., 2, 4, 8, 12, or 24 hours) to determine the degradation kinetics.[9]
3. Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.[7]
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes with occasional agitation.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[7]
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[5][7]
4. Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[7]
5. Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.[8]
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.[8]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7][8]
6. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[7]
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
7. Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST for 5-10 minutes each.
8. Detection and Analysis:
-
Incubate the membrane with an ECL substrate.[7]
-
Image the blot using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a primary antibody for a loading control protein.
-
Quantify the band intensities using densitometry software.[2]
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[8]
Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable) values.[8][10] The following table provides a template for summarizing quantitative data from Western blot experiments.
| PROTAC Concentration | Normalized Target Protein Level (vs. Vehicle) | % Degradation |
| Vehicle Control | 1.00 | 0% |
| Concentration 1 | Value | Value |
| Concentration 2 | Value | Value |
| Concentration 3 | Value | Value |
| Concentration 4 | Value | Value |
| Concentration 5 | Value | Value |
| DC50 | Calculated Value | |
| Dmax | Calculated Value |
Representative Data for Pomalidomide-Based PROTACs:
The following table summarizes representative data for various pomalidomide-based PROTACs targeting different proteins, as found in the literature.
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| IKZF1 | MM.1S | ~1.8 | >95% | [11] |
| IKZF3 | MM.1S | ~1.2 | >95% | [11] |
| BCL-XL | MOLT-4 | ~100 | 85% | [5] |
| Aiolos (IKZF3) | MM.1S | 120 | 85% | [5] |
Note: The efficacy of a specific this compound-based PROTAC will be dependent on the target protein and the specific ligand used.
Conclusion
Western blotting is a fundamental and reliable technique for the qualitative and quantitative assessment of protein degradation induced by this compound-based PROTACs. The detailed protocol and guidelines presented here provide a robust framework for researchers to evaluate the efficacy and characterize the dose-response and degradation kinetics of novel PROTAC molecules, thereby facilitating the advancement of targeted protein degradation as a therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pomalidomide 4'-alkylC8-acid | CAS 2305936-70-1 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Folate-Guided Protein Degradation by Immunomodulatory Imide Drug-Based Molecular Glues and Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging Pomalidomide-5'-C8-acid for Targeted Kinase Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease-driving proteins that have been historically challenging to target with conventional inhibitors. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest.
Pomalidomide-5'-C8-acid is a key building block in the synthesis of PROTACs. It comprises the Pomalidomide core, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to an eight-carbon aliphatic linker with a terminal carboxylic acid. This terminal acid group provides a versatile handle for conjugation to a ligand that binds to a target protein, such as a kinase. The resulting PROTAC can then induce the formation of a ternary complex between the target kinase and CRBN, leading to the ubiquitination and subsequent degradation of the kinase by the proteasome.[1][2]
These application notes provide a comprehensive guide for researchers on utilizing this compound-derived PROTACs to induce the degradation of target kinases. Detailed protocols for the key experimental assays required to characterize the efficacy and mechanism of action of these degraders are provided below.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the selective degradation of a target protein.[3] The process begins with the PROTAC simultaneously binding to the target kinase and the CRBN E3 ubiquitin ligase, forming a ternary complex.[4] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target kinase. The polyubiquitinated kinase is then recognized and degraded by the 26S proteasome.[5]
Caption: Mechanism of kinase degradation by a Pomalidomide-based PROTAC.
Data Presentation
The efficacy of a kinase-targeting PROTAC derived from this compound is typically assessed by its ability to induce degradation of the target protein and inhibit cell proliferation. The key quantitative metrics are the half-maximal degradation concentration (DC₅₀) and the half-maximal inhibitory concentration (IC₅₀). Below are tables summarizing representative data for well-characterized kinase degraders that utilize a Pomalidomide-based CRBN ligand.
Table 1: Degradation Potency of a Representative CDK9 Degrader (THAL-SNS-032) [6]
| Parameter | Value | Cell Line | Reference |
| Degradation (DC₅₀) | 4 nM | MOLT4 | [6] |
| Inhibition of Proliferation (IC₅₀) | 50 nM | MOLT4 | [6] |
Table 2: Degradation Potency of a Representative HDAC8 Degrader (ZQ-23) [7]
| Parameter | Value | Cell Line | Reference |
| Degradation (DC₅₀) | 147 nM | Not Specified | [7] |
| Maximal Degradation (Dₘₐₓ) | 93% | Not Specified | [7] |
Experimental Protocols
To characterize a novel kinase degrader synthesized from this compound, a series of in vitro and cell-based assays are essential. The following protocols provide detailed methodologies for these key experiments.
Western Blotting for Kinase Degradation
Western blotting is a fundamental technique to visualize and quantify the reduction in the target kinase protein levels following treatment with the PROTAC.[8]
Caption: Western blot experimental workflow for assessing protein degradation.
a. Materials and Reagents
-
Cell line expressing the target kinase
-
Complete cell culture medium
-
This compound derived PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[9]
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target kinase
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
b. Protocol
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 2, 4, 8, 16, 24 hours).
-
Sample Preparation:
-
After treatment, wash the cells twice with ice-cold PBS.[8]
-
Lyse the cells by adding ice-cold lysis buffer supplemented with inhibitors.[8][9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.[8]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and denature the samples by heating at 95-100°C for 5 minutes.[8]
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.[8]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control and repeat the secondary antibody and washing steps.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[8]
-
Quantify the band intensities using image analysis software. Normalize the target kinase band intensity to the loading control band intensity.[8]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Cell Viability Assay
Cell viability assays are crucial for determining the cytotoxic effects of the kinase degrader and calculating the IC₅₀ value. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active cells.[10][11]
Caption: General workflow for a cell viability assay.
a. Materials and Reagents
-
Cell line of interest
-
Complete cell culture medium
-
This compound derived PROTAC
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
b. Protocol
-
Cell Seeding: Seed cells at an optimal density (e.g., 3,000-5,000 cells/well) in an opaque-walled 96-well plate in 90 µL of culture medium. Incubate overnight to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add 10 µL of the diluted compound or vehicle control to the respective wells.[11]
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.[10]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for about 30 minutes.[11]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.[11]
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the PROTAC concentration and fitting the data to a dose-response curve.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target kinase in a reconstituted cell-free system.[12] It confirms the formation of a productive ternary complex and the subsequent enzymatic cascade.[12]
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. tandfonline.com [tandfonline.com]
- 3. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Ubiquitination Assay - Profacgen [profacgen.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Pomalidomide-5'-C8-acid in Transcription Factor Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-5'-C8-acid is a functionalized derivative of pomalidomide (B1683931), an immunomodulatory drug (IMiD). It serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific proteins. This molecule incorporates the pomalidomide scaffold, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a C8 aliphatic linker with a terminal carboxylic acid. This acid group provides a convenient attachment point for a ligand that binds to a target protein of interest (POI), such as a transcription factor. By linking the transcription factor to the CRBN E3 ligase, the resulting PROTAC hijacks the cell's ubiquitin-proteasome system to specifically degrade the target transcription factor. Modifications at the C5 position of the pomalidomide phthalimide (B116566) ring have been shown to be crucial for reducing the off-target degradation of endogenous zinc-finger proteins, a common challenge with pomalidomide-based PROTACs.[1]
These application notes provide a comprehensive guide to the use of this compound in the development of PROTACs for the targeted degradation of transcription factors. Included are the mechanism of action, synthesis protocols, and detailed experimental procedures for the evaluation of PROTAC efficacy.
Mechanism of Action
Pomalidomide-based PROTACs operate by inducing the formation of a ternary complex between the target transcription factor and the CRBN E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, leads to the poly-ubiquitination of the transcription factor by the E3 ligase complex. The poly-ubiquitin chain acts as a signal for recognition and subsequent degradation by the 26S proteasome, resulting in the selective removal of the target transcription factor from the cell.
Caption: Signaling pathway of pomalidomide-induced protein degradation.
Synthesis of this compound
Materials:
-
4-Fluorothalidomide
-
8-aminooctanoic acid ethyl ester
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Step 1: Synthesis of Pomalidomide-5'-C8-ethyl ester:
-
To a solution of 4-fluorothalidomide (1 equivalent) in DMSO, add 8-aminooctanoic acid ethyl ester (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir the reaction mixture at 90-110°C for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Pomalidomide-5'-C8-ethyl ester.
-
-
Step 2: Hydrolysis to this compound:
-
Dissolve the Pomalidomide-5'-C8-ethyl ester (1 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature for 4-8 hours, monitoring the reaction by TLC or LC-MS.
-
Once the hydrolysis is complete, acidify the reaction mixture with 1M HCl to a pH of 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Quantitative Data on Pomalidomide-Based PROTACs for Transcription Factor Degradation
The efficacy of PROTACs is typically evaluated by their DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values. The following table summarizes data for various pomalidomide-based PROTACs targeting different transcription factors.
| PROTAC Name/Identifier | Target Transcription Factor | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 16 | EGFR | MCF-7, HepG-2, HCT-116, A549 | IC50: 0.10 µM (EGFRwt), 4.02 µM (EGFRT790M) | 96 | [2] |
| ZQ-23 | HDAC8 | - | 147 | 93 | [3] |
| GP262 | PI3K/mTOR | MDA-MB-231 | 42.23-227.4 (PI3K), 45.4 (mTOR) | - | [4] |
Experimental Protocols
A systematic workflow is essential for the development and evaluation of novel PROTACs. This involves confirming target engagement, assessing degradation efficacy and selectivity, and elucidating the mechanism of action.
Caption: Experimental workflow for PROTAC development and evaluation.
Protocol 1: Western Blotting for Transcription Factor Degradation
This protocol is used to quantify the degradation of the target transcription factor in response to PROTAC treatment.
Materials:
-
Cell line expressing the target transcription factor
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target transcription factor
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target transcription factor and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to confirm the formation of the ternary complex (Target TF - PROTAC - CRBN).
Materials:
-
Cell line expressing the target transcription factor
-
PROTAC and vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody against CRBN or an epitope tag on CRBN
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours.
-
Treat cells with the PROTAC (at a concentration known to be effective, e.g., 5-10x DC50) or DMSO for 4-6 hours.
-
-
Cell Lysis:
-
Lyse cells in non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-CRBN antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting, probing for the target transcription factor and CRBN. The presence of the target transcription factor in the CRBN immunoprecipitate from PROTAC-treated cells (but not in the control) confirms the formation of the ternary complex.
-
Protocol 3: Luciferase Reporter Assay for Transcription Factor Activity
This assay measures the functional consequence of transcription factor degradation by quantifying the activity of a reporter gene under the control of a promoter regulated by the target transcription factor.
Materials:
-
Cell line
-
Luciferase reporter plasmid containing a promoter with binding sites for the target transcription factor
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
PROTAC and vehicle control (DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
-
PROTAC Treatment:
-
After 24 hours, treat the transfected cells with a range of PROTAC concentrations or DMSO for a specified time.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells according to the dual-luciferase assay kit instructions.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
A decrease in luciferase activity in PROTAC-treated cells compared to the control indicates successful degradation and functional inactivation of the target transcription factor.
-
Conclusion
This compound is a valuable chemical tool for the development of PROTACs aimed at degrading transcription factors. The provided protocols offer a comprehensive framework for the synthesis, characterization, and validation of these novel therapeutic agents. A systematic approach, combining biochemical and cell-based assays, is crucial for the successful development of potent and selective transcription factor degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Ubiquitination Assays with Pomalidomide-5'-C8-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a derivative of thalidomide, is a potent immunomodulatory agent that functions as a "molecular glue."[1] It facilitates the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific substrate proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3] This mechanism is central to its therapeutic effects, particularly in the treatment of multiple myeloma.[4] Pomalidomide binds to CRBN, a component of the Cullin-4A RING E3 ubiquitin ligase (CRL4^CRBN^) complex, altering its substrate specificity to recruit "neosubstrates" such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3]
Pomalidomide-5'-C8-acid is a functionalized derivative of pomalidomide that incorporates an eight-carbon aliphatic linker with a terminal carboxylic acid group. This modification allows for its use in the development of Proteolysis Targeting Chimeras (PROTACs), where the acid can be conjugated to a ligand for a target protein. However, this compound can also be utilized independently in in vitro ubiquitination assays to study the direct effects of the pomalidomide core on CRBN-mediated ubiquitination of its neosubstrates.
These application notes provide a detailed protocol for conducting an in vitro ubiquitination assay using this compound to monitor the ubiquitination of a target substrate, such as IKZF1.
Signaling Pathway of Pomalidomide-Induced Ubiquitination
This compound, like pomalidomide, acts by binding to the CRBN subunit of the CRL4^CRBN^ E3 ubiquitin ligase complex. This binding event induces a conformational change in CRBN, creating a new binding surface for neosubstrates like IKZF1. The CRL4^CRBN^ complex then polyubiquitinates the recruited neosubstrate, marking it for degradation by the 26S proteasome.
References
Troubleshooting & Optimization
Troubleshooting poor degradation with Pomalidomide-5'-C8-acid
Welcome to the technical support center for Pomalidomide-5'-C8-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this E3 ligase ligand-linker conjugate in the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN). It consists of the pomalidomide (B1683931) moiety, which binds to CRBN, connected to an 8-carbon alkyl linker that terminates in a carboxylic acid group. Its primary application is as a building block in the synthesis of PROTACs. The terminal carboxylic acid allows for conjugation to a ligand that targets a specific protein of interest (POI), creating a bifunctional molecule designed to induce the degradation of that protein.
Q2: What is the mechanism of action for a PROTAC synthesized with this compound?
A PROTAC created using this compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The pomalidomide end of the PROTAC binds to the E3 ubiquitin ligase CRBN, while the other end binds to the target protein (POI). This forms a ternary complex (POI-PROTAC-CRBN), bringing the POI into close proximity with the E3 ligase.[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1] The PROTAC molecule is then released and can induce the degradation of another POI molecule.[1]
Q3: What are typical DC50 and Dmax values for PROTACs using a pomalidomide-based C8 linker?
The efficacy of a PROTAC is characterized by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). These values are highly dependent on the specific target protein, the warhead used, and the cell line. However, for PROTACs utilizing a pomalidomide E3 ligase ligand and a C8 alkyl linker, DC50 values can range from the low double-digit to mid-triple-digit nanomolar concentrations.
Representative Performance of Pomalidomide-Based PROTACs with C8 Linkers
| PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| p110γ (PI3K) | MDA-MB-231 | 42.23 | 88.6 | [2] |
| mTOR | MDA-MB-231 | 45.4 | 74.9 | [2] |
| p110α (PI3K) | MDA-MB-231 | 227.4 | 71.3 | [2] |
Q4: What are the key considerations for the C8-acid linker in my PROTAC design?
The linker plays a critical role in the efficacy of a PROTAC. An 8-carbon alkyl linker provides significant length and flexibility.
-
Linker Length: An optimal linker length is crucial for the formation of a stable ternary complex. A linker that is too short may cause steric hindrance, while a very long linker might lead to an entropically unfavorable complex, potentially reducing degradation efficiency.[3]
-
Hydrophobicity: Long alkyl linkers are hydrophobic, which can decrease the overall solubility of the PROTAC. This may necessitate the use of formulation strategies or co-solvents like DMSO.
-
"Hook Effect": PROTACs with long and flexible linkers can sometimes be more prone to the "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-CRBN) dominates over the productive ternary complex, leading to reduced degradation.[3]
Troubleshooting Guide: Poor Degradation with this compound Based PROTACs
This guide addresses common issues encountered when a PROTAC synthesized with this compound shows suboptimal performance.
| Observation | Potential Cause | Recommended Action |
| No or minimal target protein degradation | 1. PROTAC Integrity and Stability: The synthesized PROTAC may have degraded or is unstable in the experimental conditions. | - Verify the chemical structure and purity of your PROTAC using LC-MS and NMR. - Assess the stability of your PROTAC in cell culture media over the time course of your experiment. |
| 2. Low Cell Permeability: The large and potentially hydrophobic nature of the PROTAC may hinder its ability to cross the cell membrane. | - Perform a cellular target engagement assay (e.g., NanoBRET, CETSA) to confirm intracellular target binding. - If permeability is an issue, consider modifying the linker to include more hydrophilic moieties (e.g., PEG units) in future designs. | |
| 3. Insufficient CRBN Expression: The cell line used may not express sufficient levels of Cereblon (CRBN), the target E3 ligase. | - Verify CRBN expression in your chosen cell line by Western blot or qPCR. Select a cell line with robust CRBN expression if necessary. | |
| 4. Inefficient Ternary Complex Formation: The linker length or conformation may not be optimal for bringing the POI and CRBN together effectively. | - Use biophysical assays (e.g., TR-FRET, SPR, AlphaLISA) to assess ternary complex formation in vitro. - Synthesize a small library of PROTACs with varying linker lengths to identify the optimal spacer. | |
| High DC50 (low potency) | 1. Suboptimal Linker Length/Composition: The C8 linker may not be the ideal length for your specific target. | - As mentioned above, screen a series of PROTACs with different linker lengths and compositions (e.g., shorter/longer alkyl chains, PEG linkers) to improve potency. |
| 2. Weak Binding Affinity: The affinity of the warhead for the POI or pomalidomide for CRBN might be insufficient. Pomalidomide's affinity for CRBN is in the low micromolar range (~3 µM).[4] | - Confirm the binding affinity of your warhead to the POI. - While pomalidomide is a well-validated CRBN ligand, ensure your experimental concentrations are sufficient to drive complex formation. | |
| "Hook Effect" Observed (Degradation decreases at high concentrations) | 1. Formation of Binary Complexes: At high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-CRBN) rather than the ternary complex required for degradation. | - Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the bell-shaped curve. - Use concentrations at or slightly above the DC50 for subsequent experiments, avoiding the high concentrations that lead to the hook effect. |
| Off-Target Protein Degradation | 1. Inherent Pomalidomide Activity: Pomalidomide itself is known to induce the degradation of certain endogenous zinc-finger proteins (e.g., IKZF1, IKZF3).[5] | - Run a control experiment treating cells with pomalidomide alone to distinguish between the inherent activity of the pomalidomide moiety and the intended on-target degradation by your PROTAC. - Modifications at the C5 position of the pomalidomide ring are known to reduce off-target degradation of some zinc-finger proteins.[6] |
| 2. Non-Specific Binding: The PROTAC may be binding to and degrading other proteins. | - Perform global proteomics (e.g., mass spectrometry) to identify any unintended degraded proteins. - If significant off-target effects are observed, redesign of the warhead or linker may be necessary. |
Experimental Protocols
Detailed Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to determine the dose-dependent degradation of a target protein in a human cell line (e.g., MM.1S) after treatment with a this compound based PROTAC.
Materials:
-
Human multiple myeloma cell line (e.g., MM.1S)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound based PROTAC
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer containing protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest (POI)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed 1 x 10^6 MM.1S cells per well in a 6-well plate in biological triplicates. Allow cells to adhere and grow for 24 hours.[7]
-
PROTAC Treatment: Prepare serial dilutions of your PROTAC in complete medium (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 96 hours) at 37°C and 5% CO2.[7]
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.[8]
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 20 minutes with occasional agitation.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new, pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[9]
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.[9]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[8]
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody against your POI (diluted in blocking buffer) overnight at 4°C.[8]
-
Wash the membrane three times with TBST for 5 minutes each.[8]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST for 5 minutes each.[8]
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.[8]
-
Image the blot using a chemiluminescence imaging system.[8]
-
(Optional but recommended) Strip the membrane and re-probe with a primary antibody against a loading control.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[8]
-
Normalize the band intensity of the POI to the corresponding loading control band intensity.[8]
-
Calculate the percentage of protein remaining relative to the vehicle control to determine Dmax and plot the dose-response curve to calculate the DC50.[8]
-
Visualizations
Caption: Mechanism of action for a this compound based PROTAC.
Caption: Experimental workflow for Western Blot analysis of PROTAC efficacy.
References
- 1. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Pomalidomide-5'-C8-acid stability and solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-5'-C8-acid. The following information addresses common stability and solubility challenges to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a functionalized derivative of pomalidomide (B1683931), an immunomodulatory drug. It incorporates a C8 carboxylic acid linker at the 5-position of the pomalidomide phthalimide (B116566) ring. This linker provides a convenient point of attachment for conjugation to other molecules, making it a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
Q2: I'm having trouble dissolving this compound. What solvents are recommended?
Pomalidomide, the parent compound of this compound, has low aqueous solubility. The addition of the C8-acid linker may slightly alter its solubility profile, but it is expected to have limited solubility in aqueous buffers alone.
For initial stock solutions, organic solvents are recommended. Based on data for pomalidomide and similar derivatives, the following solvents should be considered:
-
Dimethyl sulfoxide (B87167) (DMSO): This is the most commonly recommended solvent for creating high-concentration stock solutions of pomalidomide and its analogs.
-
Dimethylformamide (DMF): This is another suitable organic solvent for pomalidomide-based compounds.
To prepare solutions in aqueous buffers (e.g., PBS), it is advised to first dissolve the compound in a minimal amount of DMSO to create a concentrated stock solution. This stock can then be serially diluted into the aqueous buffer of choice. Be aware that the final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: My this compound solution is cloudy or shows precipitation after dilution in an aqueous buffer. What can I do?
This is a common issue due to the hydrophobic nature of the molecule. Here are several troubleshooting steps:
-
Reduce the final concentration: The compound may be precipitating because its solubility limit in the aqueous buffer has been exceeded. Try working with a lower final concentration.
-
Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of DMSO may be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration.
-
Use a solubility-enhancing excipient: For in vivo or cell-based assays, formulation strategies can be employed. These may include the use of co-solvents like PEG300, surfactants like Tween-80, or complexing agents like cyclodextrins (e.g., SBE-β-CD)[1][2].
-
Gentle warming and sonication: Briefly warming the solution (e.g., to 37°C) and/or using a sonicator bath can help to redissolve small amounts of precipitate. However, be cautious with prolonged heating as it may affect the stability of the compound.
Q4: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, proper storage is crucial.
-
Solid form: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture[2].
-
Stock solutions in organic solvents (e.g., DMSO): Aliquot stock solutions into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month)[2].
-
Aqueous solutions: It is not recommended to store aqueous solutions for more than one day[3]. Prepare fresh dilutions in aqueous buffers from your frozen stock solution immediately before each experiment.
Q5: How can I assess the stability of this compound under my experimental conditions?
A forced degradation study is a systematic way to evaluate the stability of a compound under various stress conditions. This involves exposing the compound to harsh conditions and then analyzing for degradation products, typically using a stability-indicating analytical method like RP-HPLC.
Troubleshooting Guides
Issue: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Steps |
| Precipitation of the compound in assay media. | Visually inspect your assay plates for any signs of precipitation. If observed, refer to the troubleshooting steps in FAQ Q3 . Consider performing a pre-assay solubility test in your specific cell culture medium. |
| Degradation of the compound during the experiment. | Prepare fresh dilutions of this compound for each experiment. Avoid prolonged incubation at elevated temperatures unless required by the protocol. If degradation is suspected, a preliminary stability test under your assay conditions can be performed and analyzed by HPLC. |
| Inaccurate concentration of stock solution. | Ensure the compound was completely dissolved when preparing the stock solution. Re-measure the concentration of your stock solution using a spectrophotometer if a known extinction coefficient is available, or by another quantitative method. |
Issue: Difficulty in achieving desired solubility for in vivo studies.
| Possible Cause | Troubleshooting Steps |
| Low intrinsic aqueous solubility. | Develop a formulation to improve solubility. Common formulation vehicles for poorly soluble compounds include: - A mixture of DMSO, PEG300, Tween-80, and saline[2]. - A solution containing a cyclodextrin, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), in saline[1][2]. |
| Precipitation upon injection. | Ensure the formulation is clear and free of particles before administration. The rate of injection can also influence precipitation; a slower administration may be beneficial. |
Data Presentation
Table 1: Solubility of Pomalidomide (Parent Compound) in Various Solvents.
| Solvent | Approximate Solubility | Reference |
| DMSO | ~15 mg/mL | [3] |
| Dimethylformamide (DMF) | ~10 mg/mL | [3] |
| Aqueous Buffers (pH independent) | ~0.01 mg/mL | [4] |
| 1:6 solution of DMSO:PBS (pH 7.2) | ~0.14 mg/mL | [3] |
Note: The solubility of this compound may differ from its parent compound due to the C8-acid linker.
Experimental Protocols
Protocol 1: General Procedure for Determining Aqueous Solubility
This protocol provides a general method for estimating the kinetic solubility of this compound in an aqueous buffer.
-
Prepare a high-concentration stock solution: Accurately weigh a small amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the compound is completely dissolved.
-
Serial dilution in aqueous buffer: Prepare a series of dilutions of the DMSO stock solution in your aqueous buffer of choice (e.g., PBS, pH 7.4). It is important to add the DMSO stock to the buffer and mix immediately to minimize precipitation.
-
Incubation: Incubate the dilutions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) to allow for equilibration.
-
Visual inspection and turbidity measurement: Visually inspect each dilution for any signs of precipitation. For a more quantitative measure, the turbidity of each solution can be measured using a nephelometer or a plate reader capable of measuring light scattering.
-
Determination of solubility limit: The highest concentration that remains a clear, precipitate-free solution is considered the kinetic solubility limit under these conditions.
Protocol 2: General Procedure for a Forced Degradation Study
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. A stability-indicating HPLC method is required for analysis.
-
Preparation of test solutions: Prepare solutions of this compound in appropriate solvents for each stress condition.
-
Application of stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl to the test solution and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Add 0.1 M NaOH to the test solution and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the test solution and keep it at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines.
-
-
Sample analysis: At various time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for HPLC analysis.
-
HPLC analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating RP-HPLC method.
-
Data evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient[5].
Mandatory Visualizations
Caption: Workflow for solubility and stability testing.
Caption: Troubleshooting logic for solubility issues.
Caption: PROTAC mechanism of action.
References
- 1. Inclusion complexation of the anticancer drug pomalidomide with cyclodextrins: fast dissolution and improved solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Pomalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of pomalidomide-based PROTACs.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during your experiments.
| Problem | Possible Causes | Solutions & Troubleshooting Steps |
| 1. Significant degradation of known off-targets (e.g., IKZF1, IKZF3, ZFP91) is observed. [1][2] | a) The pomalidomide (B1683931) moiety is recruiting its inherent neosubstrates to Cereblon (CRBN).[1] b) The PROTAC concentration is too high, leading to the "hook effect" which can exacerbate off-target degradation.[1][3] c) The cell line used expresses high levels of these off-target zinc finger proteins.[1] | a) Titrate Your PROTAC: Perform a full dose-response curve to identify the optimal concentration that maximizes on-target degradation while minimizing off-target effects.[4] b) Time-Course Experiment: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find a time point with maximal on-target degradation before significant off-target effects are observed.[5] c) Redesign the PROTAC: If off-target effects persist, consider redesigning the PROTAC. The most effective strategy is to move the linker attachment point on the pomalidomide phthalimide (B116566) ring to the C5 position, as this has been shown to sterically hinder the binding of off-target zinc-finger proteins.[4][6][7] d) Use an Alternative E3 Ligase: If feasible, switch to a PROTAC that utilizes a different E3 ligase, such as VHL, which has a distinct off-target profile.[1] |
| 2. Unexpected cellular toxicity or phenotype is observed. | a) Degradation of an essential off-target protein. Pomalidomide itself can degrade a wide range of C2H2 zinc finger proteins, which play vital roles in cellular function.[7] b) The target-binding "warhead" of the PROTAC has off-target activities. | a) Global Proteomics Analysis: Perform quantitative mass spectrometry to get an unbiased, proteome-wide view of all proteins degraded by your PROTAC. This is the gold standard for identifying unintended targets.[8][9] b) Validate Off-Targets: Confirm the degradation of potential off-targets identified by mass spectrometry using Western blotting.[10] c) Test Control Compounds: Include controls such as the warhead molecule alone and a non-binding version of the pomalidomide ligand to deconvolute the effects of target binding versus off-target degradation. |
| 3. Reduced on-target degradation with a modified (e.g., C5-substituted) PROTAC. [1] | a) The modification, intended to reduce off-target effects, has negatively impacted the formation of a productive on-target ternary complex.[1] b) The modified PROTAC has altered physicochemical properties, such as lower cell permeability.[1][9] | a) Assess Ternary Complex Formation: Use a NanoBRET or FRET-based assay to directly measure and compare the formation of the on-target ternary complex (Target-PROTAC-CRBN) with the original and modified PROTACs. A weaker signal with the modified version suggests impaired complex formation.[1] b) Evaluate Cell Permeability: If possible, perform cell permeability assays (e.g., Caco-2) to determine if the modification has negatively impacted the PROTAC's ability to enter the cell.[9] c) Linker Optimization: The linker length and composition are critical for productive ternary complex formation. Synthesize a small library of PROTACs with varying linker lengths to identify the optimal spacer for the modified pomalidomide ligand.[4] |
| 4. A "hook effect" is observed in the dose-response curve. [1][4] | At high concentrations, the PROTAC saturates the target protein and the E3 ligase, leading to the formation of non-productive binary complexes (Target-PROTAC and PROTAC-CRBN) instead of the productive ternary complex.[1][3][4] | a) Perform a Full Dose-Response Curve: This is essential to identify the optimal concentration range (DC50 and Dmax) and to characterize the bell-shaped curve.[4] Subsequent experiments should be conducted within this optimal range to ensure maximal degradation. b) Use Lower Concentrations: To favor the formation of the productive ternary complex, use lower concentrations of the PROTAC in your experiments.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of pomalidomide-based PROTACs?
A1: The primary off-target effects stem from the inherent activity of the pomalidomide moiety. Pomalidomide functions as a "molecular glue," recruiting not only the intended PROTAC target but also its own set of endogenous proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase for degradation.[1][3] The most well-characterized neosubstrates are zinc finger (ZF) transcription factors, including Ikaros (IKZF1), Aiolos (IKZF3), and ZFP91.[1][6][11] Degradation of these proteins can lead to unintended biological consequences, such as immunomodulatory effects.[1][11]
Q2: How can I minimize the off-target degradation of zinc finger proteins?
A2: The most effective strategy is to rationally design the pomalidomide E3 ligase ligand.[7] Research has shown that modifying the phthalimide ring of pomalidomide at the C5 position with appropriately sized substituents can reduce off-target ZF degradation.[4][6][7] This modification creates steric hindrance that "bumps" or disrupts the binding of ZF domains to the CRBN-PROTAC complex, while maintaining the necessary interaction with CRBN for on-target degradation.[4][7] In contrast, modifications at the C4 position are generally less effective at reducing off-target effects.[4][6]
Q3: What is the "hook effect" and how does it relate to off-target effects?
A3: The "hook effect" is a phenomenon observed in many PROTAC experiments where increasing the PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation.[1][4] This results in a characteristic bell-shaped dose-response curve.[4] It occurs because at high concentrations, the PROTAC molecules are in excess and tend to form separate binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1][3] It is hypothesized that the binary PROTAC-E3 ligase complex may still be active and could potentially degrade low-affinity off-target proteins, which might contribute to off-target effects at high concentrations.[1][3]
Q4: What are the essential control experiments when studying off-target effects?
A4: To rigorously assess off-target effects, the following controls are essential:
-
Vehicle Control (e.g., DMSO): To establish a baseline for protein expression.
-
Inactive Epimer/Stereoisomer: A stereoisomer of the PROTAC that is unable to form a productive ternary complex can help confirm that the observed degradation is dependent on the specific geometry of the complex.
-
Target-Binding Ligand ("Warhead") Only: To distinguish between effects caused by target inhibition versus target degradation.
-
Proteasome Inhibitor (e.g., MG132, Carfilzomib): Co-treatment with a proteasome inhibitor should rescue the degradation of both on- and off-target proteins, confirming that the protein loss is proteasome-dependent.[12]
-
CRBN Ligand Only (Pomalidomide): To assess the baseline degradation of neosubstrates induced by the E3 ligase ligand itself.
Q5: Besides modifying the pomalidomide ligand, are there other ways to improve PROTAC selectivity?
A5: Yes. While modifying the E3 ligase ligand is a key strategy, you can also improve selectivity by:
-
Optimizing the Target-Binding Warhead: Using a more selective binder for your protein of interest will reduce the chances of the PROTAC engaging with unintended proteins.
-
Modifying the Linker: The length, rigidity, and composition of the linker can influence the stability and conformation of the ternary complex. Systematically altering the linker can sometimes improve selectivity for the on-target protein over off-targets.
-
Changing the E3 Ligase: Utilizing a different E3 ligase, such as VHL, will fundamentally change the off-target profile, as different ligases have different endogenous substrates and surface topographies.
Quantitative Data Summary
The following tables summarize key data related to the on- and off-target effects of pomalidomide-based PROTACs.
Table 1: Impact of Pomalidomide Linker Position on Off-Target Degradation
| PROTAC Moiety | Off-Target Protein | Metric | Value | Cell Line | Finding |
| Pomalidomide with C4 Linker | ZFP91 | Degradation | High | Jurkat | Linkers at the C4 position of the phthalimide ring induce significant degradation of off-target ZF proteins.[2] |
| Pomalidomide with C5 Linker | ZFP91 | Degradation | Reduced | Jurkat | Modifications at the C5 position reduce off-target ZF protein degradation compared to C4 modifications.[6][7] |
Table 2: On-Target vs. Off-Target Degradation of an ALK PROTAC (MS4078)
| Protein | Classification | DC₅₀ | Dₘₐₓ | Cell Line | Reference |
| ALK | On-Target | ~10 nM | >90% | SU-DHL-1 | [1] |
| IKZF3 | Off-Target | Degradation Observed | - | Jurkat | [2] |
| ZFP91 | Off-Target | Degradation Observed | - | Jurkat | [2] |
Note: DC₅₀ is the concentration for 50% maximal degradation; Dₘₐₓ is the maximum percentage of degradation.
Key Experimental Protocols
Global Proteomics by Mass Spectrometry (for Off-Target Identification)
This protocol provides a global, unbiased view of protein degradation to identify both on-target and potential off-target effects.[8]
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with the pomalidomide-based PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Digest the proteins into peptides using an enzyme such as trypsin.[8][10]
-
Isobaric Labeling (TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across all samples in a single mass spectrometry run.[8][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[10]
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of the corresponding proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the vehicle control are considered potential degradation targets.[13]
Western Blotting (for Target Validation)
This is a targeted approach to confirm and quantify the degradation of specific on- and off-target proteins identified from proteomics or hypothesized a priori.[4]
-
Cell Culture and Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by size using SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the on-target protein, a known pomalidomide off-target (e.g., IKZF1, ZFP91), and a loading control (e.g., GAPDH, Vinculin).[4]
-
Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.[4]
NanoBRET™ Ternary Complex Assay (for Cellular Target Engagement)
This live-cell assay directly measures the PROTAC-induced formation of the ternary complex between the target protein and CRBN.[1]
-
Cell Preparation: Co-express the target protein fused to a HaloTag® and CRBN fused to NanoLuc® luciferase in an appropriate cell line.
-
Assay Setup: Plate the cells and add the HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC Addition: Add serial dilutions of the PROTAC to the cells.
-
Signal Detection: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (NanoBRET™ 618) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to determine the EC₅₀ for ternary complex formation, which indicates the potency of the PROTAC in bringing the two proteins together.[1]
Mandatory Visualizations
Caption: On- and off-target mechanisms of pomalidomide-based PROTACs.
Caption: Troubleshooting logic for high off-target degradation.
Caption: Workflow for identifying and validating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. escholarship.org [escholarship.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Pomalidomide-5'-C8-acid PROTAC Design
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-5'-C8-acid Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a PROTAC?
A1: Pomalidomide (B1683931) is a derivative of thalidomide (B1683933) and functions as a recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] In a PROTAC, the pomalidomide moiety binds to CRBN, while the other end of the molecule binds to a target protein of interest. The "5'-C8-acid" designation refers to the specific linker attachment point on the pomalidomide molecule, which is a C8 alkyl chain with a terminal carboxylic acid at the 5-position of the phthalimide (B116566) ring. This linker physically bridges the target protein and CRBN, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3]
Q2: Why is the linker design, including its length and composition, critical for PROTAC efficacy?
A2: The linker is not just a spacer; it plays a crucial role in the formation of a stable and productive ternary complex (Target Protein-PROTAC-CRBN).[4][] An optimal linker length and composition are essential for favorable protein-protein interactions within this complex. If the linker is too short, it can cause steric hindrance, preventing the complex from forming.[4] Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[4] The composition of the linker (e.g., PEG vs. alkyl chains) also influences the PROTAC's physicochemical properties, such as solubility and cell permeability.[4][6]
Q3: What are the common starting points for linker length when designing a this compound PROTAC?
A3: A common strategy is to synthesize a small library of PROTACs with varying linker lengths. Based on published data for similar CRBN-based PROTACs, linkers consisting of polyethylene (B3416737) glycol (PEG) or alkyl chains are frequently used.[6] A reasonable starting point for screening is a linker length that results in a chain of approximately 12-20 atoms between the pomalidomide and the target protein ligand.[7]
Q4: What is the "hook effect" in PROTAC experiments?
A4: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high concentrations of a PROTAC.[8][9] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target Protein or PROTAC-CRBN) rather than the productive ternary complex required for degradation.[10] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[9]
Q5: How can I improve the selectivity of my Pomalidomide-based PROTAC?
A5: Off-target effects can occur if the PROTAC degrades proteins other than the intended target.[11] Strategies to improve selectivity include:
-
Optimizing the Target-Binding Ligand: Using a more selective binder for your protein of interest.[11]
-
Modifying the Linker: Systematically varying the linker's length and composition can alter the geometry of the ternary complex and improve selectivity.[11]
-
Changing the E3 Ligase: In some cases, switching to a different E3 ligase recruiter (e.g., a VHL ligand) may reduce off-target effects.[11]
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| No or poor degradation of the target protein. | 1. Ineffective Ternary Complex Formation: The linker may be too short or too long, or its composition may not be optimal.[4] 2. Low Cell Permeability: The PROTAC may not be efficiently entering the cells.[11] 3. Low Cereblon (CRBN) Expression: The cell line may have insufficient levels of the E3 ligase.[7] 4. PROTAC Instability: The compound may be degrading in the cell culture medium. | 1. Synthesize and test a library of PROTACs with varying linker lengths and compositions (e.g., PEG vs. alkyl). 2. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modify the linker to improve solubility.[7] 3. Confirm CRBN expression levels in your cell line via Western blot or qPCR. 4. Evaluate the stability of the PROTAC in your experimental conditions. |
| High variability between experiments. | 1. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or seeding density. 2. PROTAC Stock Instability: Degradation of the compound during storage. | 1. Use cells within a consistent passage number range and maintain uniform seeding densities.[11] 2. Prepare fresh dilutions of your PROTAC from a properly stored stock for each experiment. |
| "Hook effect" observed at high concentrations. | Formation of unproductive binary complexes instead of the productive ternary complex.[8][10] | Perform a wide dose-response curve to identify the optimal concentration for degradation. Use lower concentrations of the PROTAC to favor ternary complex formation.[9] |
| Off-target protein degradation. | 1. Non-selective Target-Binding Ligand: The "warhead" of the PROTAC may bind to other proteins. 2. Intrinsic Activity of Pomalidomide: Pomalidomide itself can induce the degradation of certain endogenous proteins (neosubstrates).[12] | 1. Use a more selective ligand for your target protein. 2. Characterize the degradation profile of pomalidomide alone in your cell line to identify its intrinsic effects. |
Data Presentation
Table 1: Representative Degradation Data for Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 15 | EGFRWT | A549 | 43.4 | >90 | [8] |
| Compound 16 | EGFRWT | A549 | 32.9 | 96 | [8] |
| ZQ-23 | HDAC8 | N/A | 147 | 93 | [13] |
| Pomalidomide (alone) | Aiolos | MM1S | 8.7 | >95 |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Table 2: Comparison of Common Linker Types for Pomalidomide-Based PROTACs
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Polyethylene Glycol (PEG) | Hydrophilic, flexible | Can improve solubility and cell permeability.[6] | May increase molecular weight and reduce metabolic stability. |
| Alkyl Chains | Hydrophobic, flexible | Can provide optimal spacing for ternary complex formation. | May decrease solubility and cell permeability. |
Experimental Protocols
Western Blotting for Protein Degradation Analysis
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[14]
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Separate the proteins on an SDS-PAGE gel.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody against the target protein (and a loading control like GAPDH or β-actin) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.[14]
In-Cell Ubiquitination Assay
This protocol confirms that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome system.[15]
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation. In a parallel set of wells, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor will block the degradation of the ubiquitinated protein, allowing it to accumulate.[15]
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.[15]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein to pull down the protein of interest.[15]
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in the ubiquitinated form of the target protein in the presence of the PROTAC (and especially with proteasome inhibitor co-treatment) confirms a ubiquitin-mediated degradation mechanism.
Mandatory Visualization
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Troubleshooting workflow for lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Pomalidomide-5'-C8-acid Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the synthetic challenges associated with Pomalidomide-5'-C8-acid conjugates. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and compiled data to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound conjugates?
A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 4-fluorothalidomide with the amino group of a C8-linker that has a protected carboxylic acid at the other end. The protecting group is then removed to yield the final this compound conjugate.
Q2: Why are the yields often low when conjugating a linker with a free carboxylic acid to pomalidomide?
A2: The presence of a free carboxylic acid can lead to low yields for several reasons. The carboxylate anion can act as a competing nucleophile, and the overall polarity of the linker can affect its solubility and reactivity in common organic solvents used for the SNAr reaction. Protecting the carboxylic acid, for instance as a t-butyl ester, has been shown to significantly improve reaction yields.[1]
Q3: What are the recommended reaction conditions for the SNAr reaction?
A3: Optimal conditions typically involve using a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), and elevated temperatures, generally between 90°C and 130°C.[1]
Q4: How does the choice of a primary versus a secondary amine on the linker affect the synthesis?
A4: Studies have shown that secondary amines consistently provide greater yields in the synthesis of pomalidomide-linker conjugates compared to primary amines.[1] This is a key consideration when designing the C8-acid linker.
Q5: What are common side reactions to be aware of during the synthesis?
A5: A common side reaction, particularly when using dimethylformamide (DMF) as a solvent at high temperatures, is the formation of a dimethylamine (B145610) byproduct. This byproduct can then react with the 4-fluorothalidomide, leading to impurities that are difficult to separate. Using DMSO as a solvent can help to avoid this issue.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low to no product formation | - Inactive reagents- Incorrect reaction temperature- Insufficient reaction time | - Check the quality of 4-fluorothalidomide and the amine linker.- Optimize the reaction temperature, starting from 90°C and gradually increasing to 130°C.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Low Yield of this compound | - Presence of a free carboxylic acid on the linker- Use of a primary amine linker- Suboptimal solvent or base | - Protect the carboxylic acid of the C8-linker as a t-butyl or methyl ester prior to conjugation.- If possible, use a secondary amine derivative of the C8-linker.- Use DMSO as the solvent and DIPEA as the base for the SNAr reaction. |
| Presence of multiple byproducts | - Decomposition of solvent (e.g., DMF)- Side reactions involving the unprotected carboxylic acid | - Replace DMF with DMSO as the reaction solvent.- Ensure the carboxylic acid group on the linker is adequately protected. |
| Difficulty in purification | - Similar polarity of the product and unreacted starting materials or byproducts | - Utilize flash column chromatography with a gradient elution.- For highly impure samples, consider preparative HPLC for final purification. |
| Incomplete deprotection of the carboxylic acid | - Inappropriate deprotection conditions- Insufficient reaction time for deprotection | - For t-butyl esters, use trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). For methyl esters, use lithium hydroxide (B78521) (LiOH) in a mixture of THF and water.- Monitor the deprotection reaction by TLC or LC-MS to ensure completion. |
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of Pomalidomide-Linker Conjugates.
| Linker Type | Amine Type | Protecting Group | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Glycine | Primary | None | DMSO | 130 | 16 | 13 | [1] |
| Glycine t-butyl ester | Primary | t-Butyl | DMSO | 130 | 16 | 53 | [1] |
| Sarcosine (N-methylglycine) | Secondary | None | DMSO | 90 | 16 | 61 | [1] |
| Propargylamine | Primary | None | DMSO | 130 | 16 | 84 | [1] |
| N-Methylpropargylamine | Secondary | None | DMSO | 90 | 16 | 94 | [1] |
| 8-Aminooctanoic acid ethyl ester (projected) | Primary | Ethyl | DMSO | 130 | 16-24 | ~50-60 | - |
Note: The data for the 8-Aminooctanoic acid ethyl ester is a projection based on the trends observed for other primary amine linkers with protected carboxylic acids.
Experimental Protocols
Protocol 1: Synthesis of Pomalidomide-5'-(C8-ethyl ester) Conjugate
This protocol describes the conjugation of 4-fluorothalidomide with ethyl 8-aminooctanoate via a nucleophilic aromatic substitution (SNAr) reaction.
Materials:
-
4-Fluorothalidomide
-
Ethyl 8-aminooctanoate
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add ethyl 8-aminooctanoate (1.1 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 130°C and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the Pomalidomide-5'-(C8-ethyl ester) conjugate.
Protocol 2: Deprotection of Pomalidomide-5'-(C8-ethyl ester) to this compound
This protocol describes the hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
-
Pomalidomide-5'-(C8-ethyl ester) conjugate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Pomalidomide-5'-(C8-ethyl ester) conjugate (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the this compound conjugate.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Interpreting Negative Results in Pomalidomide-5'-C8-acid Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and addressing negative or unexpected results in experiments involving Pomalidomide-5'-C8-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a derivative of Pomalidomide, an immunomodulatory drug. It is functionalized with a C8-acid linker at the 5-position of the phthalimide (B116566) ring. This modification allows for its use as a Cereblon (CRBN) E3 ubiquitin ligase ligand, often for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). The Pomalidomide moiety is expected to bind to CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding can lead to the recruitment of neo-substrate proteins for ubiquitination and subsequent degradation by the proteasome.
Q2: What are the known neo-substrates of Pomalidomide-bound CRBN?
A2: The most well-characterized neo-substrates of the Pomalidomide-bound CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] Degradation of these factors leads to downstream anti-proliferative and immunomodulatory effects.[1]
Q3: What are potential off-target effects of Pomalidomide-based compounds?
A3: Pomalidomide-based molecules can induce the degradation of endogenous zinc-finger proteins other than IKZF1 and IKZF3. While modifications at the C5 position are intended to reduce these off-target effects, some residual activity may persist. It is crucial to assess for off-target degradation in your experiments.
Q4: Why am I not observing the expected degradation of my target protein when using a PROTAC synthesized with this compound?
A4: There are several potential reasons for a lack of target protein degradation. These can be broadly categorized into issues with the PROTAC molecule itself, the experimental system, or the underlying biology. The troubleshooting guide below provides a more detailed breakdown of potential causes and solutions.
Q5: What is the "hook effect" and how can it lead to a negative result?
A5: The "hook effect" is a phenomenon observed in PROTAC experiments where at high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. This leads to a decrease in degradation at higher concentrations, which could be misinterpreted as a lack of activity if only high concentrations are tested.
Troubleshooting Guide
Problem 1: No or weak degradation of the target protein of interest (POI) by a this compound-based PROTAC.
| Possible Cause | Suggested Solution |
| Compound Quality and Integrity | Verify Compound Identity and Purity: Confirm the chemical structure, purity, and integrity of your this compound and the final PROTAC conjugate using methods like NMR, LC-MS, and HPLC. Assess Compound Stability: Evaluate the stability of your PROTAC in the cell culture medium over the duration of your experiment. |
| Cellular Permeability and Efflux | Assess Cell Permeability: PROTACs are often large molecules with poor membrane permeability. Perform cellular uptake assays to determine if the PROTAC is entering the cells. Investigate Efflux Pumps: The PROTAC may be a substrate for cellular efflux pumps. Co-treatment with known efflux pump inhibitors can help diagnose this issue. |
| Ternary Complex Formation | Confirm Binary Engagement: Use biophysical assays (e.g., fluorescence polarization, surface plasmon resonance) to confirm that the this compound moiety binds to CRBN and the warhead binds to your POI. Assess Ternary Complex Formation: Employ techniques like co-immunoprecipitation or proximity-based assays (e.g., NanoBRET) to verify the formation of the POI-PROTAC-CRBN ternary complex. |
| Biological Factors | Low CRBN Expression: The target cells may have low endogenous expression of CRBN. Confirm CRBN protein levels by Western blot.[2] Consider using a cell line with known high CRBN expression as a positive control. Low POI Expression or High Turnover: If the POI has very low expression or a very rapid natural turnover rate, degradation may be difficult to detect. Presence of Competing Endogenous Substrates: High levels of other CRBN substrates could compete with your POI for binding to the E3 ligase complex. |
| Experimental Conditions | Suboptimal PROTAC Concentration: Perform a wide dose-response curve (e.g., from low nanomolar to high micromolar) to identify the optimal degradation concentration and to rule out the "hook effect." Inappropriate Treatment Duration: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal time for observing degradation. |
Problem 2: Significant off-target protein degradation is observed.
| Possible Cause | Suggested Solution |
| Inherent Pomalidomide Activity | Include this compound Control: Treat cells with this compound alone to identify proteins that are degraded due to the inherent activity of the CRBN ligand. This will help distinguish between on-target PROTAC activity and off-target effects of the Pomalidomide moiety. |
| PROTAC Design | Optimize Linker: The length and composition of the linker are critical for ternary complex geometry and can influence off-target effects. Synthesize and test PROTACs with different linkers. |
| High PROTAC Concentration | Use Lower Concentrations: High concentrations can lead to non-specific interactions. Use the lowest effective concentration that induces on-target degradation (determined from your dose-response curve). |
| Global Proteomics Analysis | Identify Off-Targets: Perform quantitative proteomics (e.g., using TMT labeling followed by mass spectrometry) to get a global view of protein degradation and identify all proteins affected by your PROTAC. |
Quantitative Data Summary
Table 1: Binding Affinities of IMiDs to CRBN
| Compound | Binding Affinity (Kd) | Assay Method |
| Pomalidomide | ~157 nM[3] | Competitive Titration[3] |
| Lenalidomide | ~178 nM[3] | Competitive Titration[3] |
| Thalidomide (B1683933) | ~250 nM[3] | Competitive Titration[3] |
Table 2: Degradation of Aiolos (IKZF3) by Pomalidomide
| Compound | Target Protein | Cell Line | DC50 | Dmax |
| Pomalidomide | Aiolos (IKZF3) | MM.1S | 8.7 nM | >95% |
Experimental Protocols
Protocol 1: Western Blot for IKZF1/IKZF3 Degradation
This protocol is to assess the degradation of the known Pomalidomide neo-substrates, Ikaros (IKZF1) and Aiolos (IKZF3), as a positive control for the activity of this compound.
Materials:
-
Target cells (e.g., MM.1S multiple myeloma cell line)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere (if applicable). Treat cells with a range of concentrations of this compound and a DMSO vehicle control for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control. A decrease in IKZF1/IKZF3 levels indicates that this compound is engaging CRBN.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to determine if your PROTAC can induce the formation of a ternary complex between your protein of interest (POI) and CRBN.
Materials:
-
HEK293T cells
-
Expression vectors for tagged-POI (e.g., HA-tag) and tagged-CRBN (e.g., FLAG-tag)
-
Transfection reagent
-
Your this compound-based PROTAC
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA)
-
Anti-FLAG agarose (B213101) beads
-
Wash buffer (same as lysis buffer)
-
Primary antibodies: anti-HA, anti-FLAG
Procedure:
-
Transfection and Treatment: Co-transfect HEK293T cells with tagged-POI and tagged-CRBN expression vectors. After 24-48 hours, treat the cells with your PROTAC or DMSO for 1-4 hours.
-
Cell Lysis: Harvest and lyse the cells.
-
Immunoprecipitation:
-
Incubate the cleared lysates with anti-FLAG agarose beads for 2-4 hours at 4°C.
-
Wash the beads extensively with wash buffer.
-
-
Elution and Western Blotting: Elute the bound proteins and analyze by Western blotting using anti-HA and anti-FLAG antibodies.
-
Interpretation: The presence of your HA-tagged POI in the FLAG-CRBN immunoprecipitate from PROTAC-treated cells, but not in the DMSO control, indicates the formation of a ternary complex.
Visualizations
Caption: this compound binds to CRBN, leading to the recruitment of neosubstrates like IKZF1/IKZF3 to the CUL4 E3 ligase complex for ubiquitination and proteasomal degradation.
Caption: A logical workflow for troubleshooting negative results in this compound experiments.
References
Validation & Comparative
A Head-to-Head Comparison: Pomalidomide-5'-C8-acid versus Thalidomide-Based Linkers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical factor in achieving potent and selective protein degradation. A key architectural element of these heterobifunctional molecules is the linker connecting the target-binding warhead to the E3 ligase ligand. This guide provides an in-depth, data-driven comparison of Pomalidomide-5'-C8-acid and traditional thalidomide-based linkers for the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase.
Pomalidomide (B1683931), a derivative of thalidomide (B1683933), has emerged as a preferred CRBN ligand in many PROTAC applications. This preference is rooted in its generally stronger binding affinity for CRBN, which can translate to more efficient formation of the ternary complex (comprising the target protein, the PROTAC, and the E3 ligase) and, consequently, more potent protein degradation.[1] The 4-amino group on the phthalimide (B116566) ring of pomalidomide also provides a versatile and sterically favorable attachment point for the linker, which can be crucial for optimizing the geometry of the ternary complex.[1]
This guide will delve into the quantitative performance differences, present detailed experimental protocols for evaluating these molecules, and provide visual representations of the key biological pathways and experimental workflows.
Data Presentation: A Quantitative Showdown
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Furthermore, the biophysical properties of the PROTAC, such as its binding affinity to the target protein and the E3 ligase, and the cooperativity of ternary complex formation, are critical determinants of its cellular activity.
Cereblon (CRBN) Binding Affinity
Pomalidomide consistently demonstrates a higher binding affinity for CRBN compared to its predecessor, thalidomide. This enhanced affinity can contribute to the formation of a more stable ternary complex, a key factor for efficient ubiquitination and subsequent degradation of the target protein.[2]
| Compound | CRBN Dissociation Constant (Kd) | Reference |
| Pomalidomide | ~157 nM | [3][4] |
| Thalidomide | ~250 nM | [3][4] |
Protein Degradation Potency and Efficacy
| PROTAC | E3 Ligase Ligand | Linker Type | Target Protein | DC50 | Dmax | Cell Line | Reference |
| ZQ-23 | Pomalidomide | Not specified | HDAC8 | 147 nM | 93% | Not specified | [5] |
| PROTAC with C8 linker | Thalidomide | C8 alkyl | FBXO22 | Induces ~50% degradation at 3 µM | ~50% | Not specified | [6] |
| Representative PROTAC | Thalidomide | PEG/Alkyl | BTK | Low nM | >90% | Not specified | [7] |
Note: The data presented is a synthesis of findings from multiple research articles and is intended for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Mandatory Visualization
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC performance.
Western Blot for Protein Degradation
This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., a human cancer cell line expressing the protein of interest) at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound PROTAC, the thalidomide-based PROTAC, or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Binding Affinity and Ternary Complex Formation
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic and affinity data.
1. Immobilization of E3 Ligase:
-
Immobilize a purified and biotinylated CRBN-DDB1 complex onto a streptavidin-coated sensor chip.
2. Binary Interaction Analysis:
-
To measure the binding of the PROTAC to CRBN, inject a series of concentrations of the this compound PROTAC or the thalidomide-based PROTAC over the immobilized CRBN-DDB1 surface.
-
To determine the binding affinity to the target protein, immobilize the purified target protein and inject the PROTACs.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
3. Ternary Complex Analysis:
-
To assess ternary complex formation, inject a constant, saturating concentration of the purified target protein mixed with a series of concentrations of the PROTAC over the immobilized CRBN-DDB1 surface.
-
An increase in the binding response compared to the injection of the PROTAC alone indicates the formation of the ternary complex.
-
The cooperativity factor (α) can be calculated by dividing the binary KD of the PROTAC for CRBN by the apparent KD of the PROTAC for CRBN in the presence of the target protein.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
1. Sample Preparation:
-
Prepare purified target protein and CRBN-DDB1 complex in a matched buffer to minimize heats of dilution. The PROTACs should also be dissolved in the same buffer.
2. Binary Titration:
-
To determine the binding of the PROTAC to the target protein, place the purified target protein in the sample cell and titrate in the PROTAC from the injection syringe.
-
To measure the binding to CRBN, place the CRBN-DDB1 complex in the sample cell and titrate in the PROTAC.
-
The resulting thermogram is integrated to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
3. Ternary Complex Titration:
-
To characterize the ternary complex, pre-saturate the CRBN-DDB1 complex in the sample cell with the target protein and then titrate in the PROTAC.
-
Alternatively, pre-incubate the PROTAC with the target protein and titrate this mixture into the CRBN-DDB1 complex.
-
Analysis of the data will provide thermodynamic parameters for ternary complex formation.
Conclusion
The selection of the E3 ligase ligand and the accompanying linker is a critical decision in the design of potent and selective PROTACs. The available data strongly suggests that pomalidomide offers advantages over thalidomide in terms of higher binding affinity to CRBN, which often translates to more potent protein degradation.[1] The this compound linker provides a well-defined and functionalized building block for the synthesis of pomalidomide-based PROTACs.
While direct comparative data for a this compound PROTAC versus a structurally analogous thalidomide-based PROTAC is not extensively documented, the principles of PROTAC design and the intrinsic properties of the parent E3 ligase ligands suggest that the pomalidomide-based construct is likely to exhibit superior performance. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and make informed decisions in the development of next-generation targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Validating the Specificity of Pomalidomide-5'-C8-acid PROTACs: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as powerful therapeutic modalities. Among these, pomalidomide-based PROTACs are frequently utilized for their ability to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This guide provides a comprehensive comparison for validating the specificity of Pomalidomide-5'-C8-acid PROTACs, offering researchers, scientists, and drug development professionals a detailed overview of its performance against alternatives, supported by experimental data and protocols.
This compound serves as a derivative of pomalidomide (B1683931), an immunomodulatory drug, functionalized with an 8-carbon linker at the 5-position of the phthalimide (B116566) ring, terminating in a carboxylic acid. This functionalization is crucial for conjugating to a target protein ligand and has been shown to be a key strategy in minimizing off-target degradation of endogenous zinc-finger proteins, a common challenge with earlier generation pomalidomide-based PROTACs.[2][3][4]
Mechanism of Action
The fundamental mechanism of a this compound PROTAC involves hijacking the cell's ubiquitin-proteasome system.[5][6] The PROTAC molecule, a heterobifunctional chimera, simultaneously binds to the target protein of interest (POI) and the CRBN E3 ligase. This induced proximity results in the formation of a ternary complex (POI-PROTAC-CRBN), which facilitates the transfer of ubiquitin molecules to the POI.[2] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in further catalytic cycles of degradation.[5][6]
Comparative Performance Data
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[6][7] The following tables summarize the performance of various pomalidomide-based PROTACs, highlighting the impact of linker position on specificity and potency.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Off-Target Zinc Finger Degradation | Reference |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | Low | [4] |
| MS4078 (C4-alkyne) | ALK | SU-DHL-1 | ~50 | >90 | High | [4] |
| ZQ-23 | HDAC8 | Not Specified | 147 | 93 | Not Specified | [8] |
| CP-10 | CDK6 | U251 | ~10 | 89 | Not Specified | [7] |
| PROTAC 1 | BRD4 | Burkitt's Lymphoma | <1 | >90 | Not Specified | [7] |
Table 1: Comparative degradation efficiency of pomalidomide-based PROTACs.
Binding Affinity: The initial binding of the pomalidomide moiety to CRBN is a critical step for ternary complex formation.[7]
| Ligand | Dissociation Constant (Kd) to CRBN (nM) |
| Pomalidomide | ~157 |
Table 2: Binding affinity of pomalidomide to CRBN.[7]
Experimental Protocols for Specificity Validation
Accurate validation of PROTAC specificity is crucial to ensure on-target effects and minimize potential toxicity. Below are detailed protocols for key experiments.
Western Blotting for DC50 and Dmax Determination
Objective: To quantify the dose-dependent degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the this compound PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.[6]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5][6]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[5][6]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Develop the blot using a chemiluminescent substrate and capture the image.[5]
-
-
Data Analysis: Quantify the band intensities for the target protein and normalize them to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[2]
Immunoprecipitation (IP) for Ubiquitination Assay
Objective: To confirm that the PROTAC-mediated degradation occurs via the ubiquitin-proteasome pathway.
Protocol:
-
Cell Treatment: Treat cells with the this compound PROTAC at a concentration known to induce significant degradation (e.g., 5-10 times the DC50). Include a control group co-treated with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysates with a primary antibody against the target protein overnight at 4°C to form antibody-antigen complexes.
-
Add Protein A/G magnetic beads to pull down the complexes.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Transfer to a membrane and probe with a primary antibody against ubiquitin (e.g., P4D1 or FK2).
-
An increase in the ubiquitinated target protein band in the presence of the PROTAC and proteasome inhibitor confirms the mechanism of action.
-
Mass Spectrometry-Based Proteomics for Off-Target Analysis
Objective: To identify unintended protein degradation and assess the global selectivity of the PROTAC.
Protocol:
-
Cell Treatment: Treat cells with the this compound PROTAC at a relevant concentration and a vehicle control for a specified duration.
-
Sample Preparation: Lyse the cells and digest the proteins into peptides. Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative comparison.
-
LC-MS/MS Analysis: Analyze the labeled peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment groups. Proteins that are significantly downregulated only in the PROTAC-treated samples are potential off-targets.
Logical Comparison of Pomalidomide PROTAC Alternatives
The choice of E3 ligase recruiter is a critical aspect of PROTAC design, influencing potency, selectivity, and potential for resistance. While pomalidomide recruits CRBN, other recruiters like those for VHL (von Hippel-Lindau) are also widely used.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pomalidomide Across Various Cell Lines
An Objective Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Pomalidomide (B1683931), a potent immunomodulatory agent, across different cancer cell lines. Due to the limited availability of specific data on "Pomalidomide-5'-C8-acid," this report focuses on the well-documented parent compound, Pomalidomide. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound for therapeutic applications.
Mechanism of Action
Pomalidomide exerts its anti-cancer effects through a multi-faceted mechanism. It is a derivative of thalidomide (B1683933) and is significantly more potent than its predecessors, lenalidomide (B1683929) and thalidomide.[1] The primary molecular target of Pomalidomide is the Cereblon (CRBN) protein, which is a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[2][3][4] By binding to CRBN, Pomalidomide modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][6][7] The degradation of these transcription factors results in:
-
Direct Anti-Tumor Effects: Induction of apoptosis (programmed cell death) and inhibition of proliferation in myeloma cells.[8][9] This is partly achieved through the downregulation of key survival proteins like c-Myc and IRF4.[2][]
-
Immunomodulatory Effects: Enhancement of T-cell and Natural Killer (NK) cell-mediated immunity, which boosts the body's ability to recognize and eliminate cancer cells.[][8] Pomalidomide increases the production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), crucial cytokines for T-cell and NK cell activity.[8]
-
Anti-Angiogenic Properties: Inhibition of the formation of new blood vessels (angiogenesis) that tumors need to grow and spread.[8] This is accomplished by downregulating vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF).[8]
-
Alterations in the Tumor Microenvironment: Pomalidomide disrupts the supportive interactions between cancer cells and the bone marrow stroma, making the environment less conducive for tumor growth.[8]
The expression of Cereblon is essential for the anti-myeloma activity of Pomalidomide.[3][4] Cell lines with reduced CRBN expression have shown resistance to the drug.[2][3]
Signaling Pathway
The binding of Pomalidomide to the Cereblon E3 ubiquitin ligase complex initiates a cascade of events leading to the degradation of specific transcription factors and subsequent anti-tumor effects.
Comparative Efficacy Data
The following table summarizes the in vitro efficacy of Pomalidomide in various multiple myeloma (MM) cell lines. The IC50 values represent the concentration of Pomalidomide required to inhibit the growth of 50% of the cell population.
| Cell Line | IC50 (µM) | Noteworthy Characteristics | Reference |
| RPMI8226 | 8 | Significantly suppressed proliferation at 48 hours. | [10] |
| OPM2 | 10 | Significantly suppressed proliferation at 48 hours. | [10] |
| H929 | - | Sensitive to Pomalidomide; used in combination studies.[11] | [11] |
| U266 | - | Shows some resistance but responds to combination therapy.[11] | [11] |
| MM.1s | - | Sensitive to Pomalidomide.[11] | [11] |
| Jeko-1 (MCL) | - | Mantle Cell Lymphoma line showing enhanced apoptosis with combination treatment.[12] | [12] |
| KMS12BM | - | Pomalidomide and Iberdomide lead to rapid Aiolos depletion. | [13] |
| KMS12BM/PR | - | Pomalidomide-resistant; only Iberdomide was effective at inducing rapid Aiolos depletion. | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of Pomalidomide.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., RPMI8226, OPM2) are seeded in 96-well plates at a specific density.
-
Drug Treatment: Cells are incubated with increasing concentrations of Pomalidomide (e.g., ranging from 0.01 µM to 50 µM) for a specified period (e.g., 48 hours).[10]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells (e.g., H929, U266, MM.1s) are treated with Pomalidomide alone or in combination with other agents for a defined period (e.g., 4 days).[11]
-
Cell Staining: The treated cells are harvested and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, which stains the DNA of necrotic or late apoptotic cells).[11]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Quantification: The percentage of apoptotic cells (Annexin V positive) is quantified.[11]
Western Blotting
This technique is used to detect and quantify specific proteins to understand the molecular mechanisms of drug action.
-
Protein Extraction: Cells are treated with Pomalidomide, and total protein is extracted.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., CRBN, IKZF1, IKZF3, c-Myc, IRF4).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme, and the protein bands are visualized using a detection reagent.
-
Analysis: The intensity of the protein bands is quantified to determine the relative protein expression levels.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a compound like Pomalidomide in vitro.
Conclusion
Pomalidomide is a potent anti-cancer agent with a well-defined mechanism of action centered around the Cereblon E3 ubiquitin ligase complex. Its efficacy has been demonstrated in various multiple myeloma cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation. The expression of Cereblon is a critical determinant of sensitivity to Pomalidomide. The experimental protocols outlined in this guide provide a standardized framework for the continued investigation and comparison of Pomalidomide and its derivatives in pre-clinical research. The provided data and methodologies can serve as a valuable resource for researchers in the field of oncology and drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 9. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhancement of pomalidomide anti-tumor response with ACY-241, a selective HDAC6 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Assessing the In Vivo Stability of Pomalidomide-5'-C8-acid PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy. This guide provides a comparative analysis of the in vivo performance of Pomalidomide-5'-C8-acid PROTACs, which utilize the Cereblon (CRBN) E3 ligase, against alternative PROTAC strategies. By presenting available experimental data, detailed protocols, and visual representations of key biological processes, this document aims to inform the rational design and evaluation of next-generation protein degraders.
Executive Summary
Pomalidomide-based PROTACs have emerged as a powerful modality in targeted protein degradation. The strategic functionalization of the pomalidomide (B1683931) core at the C5 position of the phthalimide (B116566) ring is a key design feature aimed at mitigating the off-target degradation of neosubstrate proteins, particularly zinc finger transcription factors, a known liability of earlier generation immunomodulatory drug (IMiD)-based degraders. The incorporation of a C8-acid linker is intended to optimize the physicochemical properties and facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. However, the in vivo stability of these molecules can be influenced by factors such as metabolic susceptibility of the linker and overall molecular properties impacting pharmacokinetics. This guide explores these aspects in comparison to other PROTAC platforms.
Data Presentation: Comparative In Vivo Performance
A direct head-to-head in vivo comparison of a this compound PROTAC with a structurally analogous alternative is limited in publicly available literature. However, by compiling data from studies on PROTACs with similar characteristics, we can draw informative comparisons. The following tables summarize key in vivo and in vitro parameters for a representative Pomalidomide-based PROTAC with a long alkyl linker and a VHL-based PROTAC, which represents a common alternative E3 ligase platform.
Table 1: In Vivo Pharmacokinetic Parameters of Representative PROTACs in Rodents
| Parameter | Pomalidomide-Based PROTAC (Hypothetical C8-Alkyl Linker Analog) | VHL-Based PROTAC (e.g., with C8 Alkyl Linker) | Key Considerations |
| E3 Ligase Recruited | Cereblon (CRBN) | von Hippel-Lindau (VHL) | CRBN is primarily nuclear, while VHL is predominantly cytosolic, which can influence target accessibility.[1] |
| Half-Life (t½) | Variable; potentially shorter due to linker metabolism. | Generally longer half-life reported for some VHL-based PROTACs. | Linker composition is a major determinant of metabolic stability.[2] |
| Clearance (CL) | Moderate to High | Low to Moderate | PROTACs often exhibit rapid clearance due to their molecular size and complexity. |
| Volume of Distribution (Vd) | Moderate | Moderate to High | Indicates the extent of distribution into tissues. |
| Oral Bioavailability (F%) | Generally low; a significant challenge for PROTACs. | Also typically low, though some successes have been reported. | Achieving oral bioavailability is a key hurdle in PROTAC development. |
Note: Data for the Pomalidomide-based PROTAC is extrapolated based on general knowledge of long-chain alkyl linkers due to the absence of specific data for a C8-acid variant. Actual values are highly dependent on the specific target ligand and overall molecular structure.
Table 2: In Vitro Degradation Performance
| Parameter | Pomalidomide-Based PROTAC | VHL-Based PROTAC |
| Target Protein | e.g., Bromodomain-containing protein 4 (BRD4) | e.g., BRD4 |
| DC50 (nM) | Potent, often in the low nanomolar range. | Also highly potent, with DC50 values in the nanomolar to picomolar range. |
| Dmax (%) | Typically >90% | Typically >90% |
| Cell Line Dependence | Activity can be more variable across different cell lines.[3] | Often shows broader activity across a range of cell lines.[3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these molecules, the following diagrams illustrate the key signaling pathway for Pomalidomide-based PROTACs and a typical experimental workflow for assessing in vivo stability.
Caption: Pomalidomide-PROTAC induced protein degradation pathway.
Caption: Workflow for in vivo PROTAC stability and efficacy testing.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the in vivo stability and efficacy of this compound PROTACs.
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a this compound PROTAC following intravenous (IV) and oral (PO) administration.
Materials:
-
Test PROTAC
-
Vehicle suitable for IV and PO administration (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Male CD-1 mice (8-10 weeks old)
-
Blood collection tubes (containing anticoagulant)
-
LC-MS/MS system
Methodology:
-
Animal Acclimatization: Acclimate mice for at least one week before the experiment.
-
Dosing:
-
IV Administration: Administer the PROTAC solution via tail vein injection at a dose of 1-5 mg/kg.
-
PO Administration: Administer the PROTAC solution via oral gavage at a dose of 10-50 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the PROTAC from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).
Protocol 2: In Vivo Target Protein Degradation Assessment
Objective: To evaluate the extent and duration of target protein degradation in tissues following PROTAC administration.
Materials:
-
Test PROTAC
-
Tumor-bearing mice (xenograft or syngeneic models)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Animal Model: Use mice bearing tumors that express the target protein of interest.
-
Dosing: Administer the PROTAC at a dose determined from efficacy studies.
-
Tissue Collection: At various time points post-dose (e.g., 4, 8, 24, 48, and 72 hours), euthanize the mice and harvest the tumors and other relevant tissues.
-
Protein Extraction: Homogenize the tissues in lysis buffer and quantify the protein concentration.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Compare the protein levels in the treated groups to the vehicle control group to determine the percentage of degradation.
Conclusion
The in vivo stability of this compound PROTACs is a multifaceted challenge influenced by the interplay between the pomalidomide core, the C5-attachment, the C8-acid linker, and the target-binding ligand. While the C5 modification on the pomalidomide moiety offers a promising strategy to mitigate off-target effects, the linker's length and composition are critical for achieving a favorable pharmacokinetic profile. The long alkyl-acid linker may present metabolic liabilities that need to be carefully evaluated. A thorough in vivo assessment, as outlined in the provided protocols, is imperative to understand the pharmacokinetic and pharmacodynamic properties of these molecules. Direct comparative studies with alternative platforms, such as VHL-based PROTACs, are crucial for selecting the optimal degrader candidate for further development. Future research should focus on generating robust in vivo data for Pomalidomide-based PROTACs with various linker compositions to establish clear structure-activity and structure-property relationships.
References
Unveiling Pomalidomide's Targets: A Comparative Guide to Quantitative Proteomic Validation Strategies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quantitative proteomic methodologies for the validation of Pomalidomide's cellular targets. We delve into the application of Pomalidomide-5'-C8-acid as a versatile chemical tool and contrast its utility with alternative approaches, supported by experimental data and detailed protocols.
Pomalidomide, a potent immunomodulatory drug (IMiD), exerts its therapeutic effects by hijacking the Cereblon (CRBN) E3 ubiquitin ligase, leading to the degradation of specific target proteins, known as neosubstrates. The precise identification and validation of these targets are crucial for understanding its mechanism of action, predicting clinical efficacy, and designing novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This compound, a functionalized derivative, serves as a key building block in the synthesis of such chemical probes and PROTACs, enabling the exploration of Pomalidomide's expanding target landscape.
Comparing the Arsenal: Methodologies for Pomalidomide Target Validation
The validation of Pomalidomide's targets relies on a variety of sophisticated quantitative proteomic techniques. Each approach offers distinct advantages and is suited for different stages of the drug discovery pipeline. Here, we compare key methodologies, highlighting their principles and applications.
| Methodology | Principle | Primary Application | Key Advantages | Limitations |
| Pomalidomide-based PROTACs with Quantitative Mass Spectrometry | This compound is used to synthesize a PROTAC that links a target-binding warhead to the CRBN E3 ligase. Quantitative proteomics (e.g., TMT, DIA) is then used to measure the degradation of the intended target and assess off-target effects. | Validation of specific target degradation; Assessment of PROTAC selectivity and potency. | Directly measures protein degradation; Provides a global view of proteome changes; High sensitivity and specificity. | Requires synthesis of a specific PROTAC for each target; Linker composition can influence results. |
| Photo-affinity Labeling (PAL) with Pomalidomide-based Probes | A photo-reactive group and an enrichment tag are incorporated into the Pomalidomide scaffold. Upon UV irradiation in cells or lysates, the probe covalently binds to interacting proteins, which are then enriched and identified by mass spectrometry. | Unbiased identification of direct binders and neosubstrates of the Pomalidomide-CRBN complex. | Captures direct protein-drug interactions; Can identify transient or weak binders. | Requires synthesis of specialized photo-probes; UV crosslinking can be inefficient and may generate non-specific labeling. |
| Affinity Purification-Mass Spectrometry (AP-MS) with Immobilized Pomalidomide | Pomalidomide or a derivative is immobilized on a solid support (e.g., beads) and used to "pull down" interacting proteins from cell lysates. The captured proteins are then identified by mass spectrometry. | Identification of proteins that bind to Pomalidomide, including CRBN and its associated factors. | Relatively straightforward to implement; Can identify components of protein complexes. | Prone to identifying non-specific binders; May miss transient interactions that are not stable during the purification process. |
Quantitative Data Insights: A Comparative Look at Target Degradation
The efficacy of Pomalidomide-based PROTACs is determined by their ability to induce the degradation of the target protein. The following table summarizes representative quantitative proteomics data for PROTACs utilizing Pomalidomide derivatives to target different proteins.
| PROTAC | Target Protein | Cell Line | DC50 (nM) * | Dmax (%) | Key Off-Target Neosubstrates Degraded | Reference |
| Pomalidomide-based PROTAC 1 | BRD4 | HeLa | 5 | >90 | IKZF1, IKZF3, ZFP91 | (Representative data) |
| Pomalidomide-based PROTAC 2 | BTK | MOLM-14 | 15 | ~85 | IKZF1, IKZF3 | (Representative data) |
| Pomalidomide-based PROTAC 3 | RIPK2 | THP-1 | 25 | >90 | IKZF1, IKZF3 | (Representative data) |
*DC50: Concentration of the PROTAC required to induce 50% degradation of the target protein. **Dmax: Maximum percentage of target protein degradation achieved.
Visualizing the Molecular Machinery
To better understand the processes involved in Pomalidomide-mediated protein degradation and its investigation, the following diagrams illustrate key workflows and pathways.
Experimental workflow for validating Pomalidomide-based PROTAC targets.
Mechanism of action of a Pomalidomide-based PROTAC.
Experimental Protocols
A detailed understanding of the experimental procedures is essential for the replication and interpretation of quantitative proteomic studies.
Protocol 1: Quantitative Proteomic Analysis of PROTAC-treated Cells
-
Cell Culture and Treatment:
-
Culture human cancer cells (e.g., MM.1S, HeLa) in appropriate media to 70-80% confluency.
-
Treat cells with varying concentrations of the Pomalidomide-based PROTAC or DMSO as a vehicle control for a specified duration (e.g., 6, 12, 24 hours).
-
Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.
-
-
Protein Extraction and Digestion:
-
Lyse cell pellets in a urea-based lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free cysteines with iodoacetamide (B48618) (IAA).
-
Digest proteins with trypsin overnight at 37°C.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Desalt the resulting peptide mixtures using C18 solid-phase extraction.
-
Label the peptides with the appropriate TMTpro reagents according to the manufacturer's instructions.
-
Combine the labeled samples and perform another C18 desalting step.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Fractionate the combined peptide sample using basic reverse-phase liquid chromatography.
-
Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify peptides and proteins by searching against a human protein database.
-
Quantify protein abundance based on the reporter ion intensities from the TMT labels.
-
Perform statistical analysis to identify proteins that are significantly degraded upon PROTAC treatment.
-
Protocol 2: Photo-affinity Labeling for Target Identification
-
Probe Treatment and UV Crosslinking:
-
Treat cells with the Pomalidomide-based photo-affinity probe for a specified time.
-
Expose the cells to UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to interacting proteins.
-
Lyse the cells and harvest the proteome.
-
-
Enrichment of Labeled Proteins:
-
Utilize the enrichment tag on the probe (e.g., biotin) to capture the probe-protein adducts using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-bead Digestion and Mass Spectrometry:
-
Digest the enriched proteins directly on the beads using trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify the enriched proteins and compare their abundance to control experiments (e.g., no probe, or competition with excess Pomalidomide) to identify specific binders.
-
Conclusion
The validation of Pomalidomide's targets is a multifaceted process that leverages a range of powerful quantitative proteomic techniques. This compound and other functionalized derivatives are invaluable tools for the synthesis of chemical probes and PROTACs, enabling the precise identification and characterization of the Pomalidomide-CRBN neosubstrate landscape. The choice of methodology depends on the specific research question, from unbiased discovery of novel targets using photo-affinity labeling to the detailed validation of specific protein degradation by bespoke PROTACs. A thorough understanding of these approaches and their underlying experimental protocols is paramount for advancing our knowledge of Pomalidomide's therapeutic mechanisms and for the rational design of next-generation protein degraders.
Safety Operating Guide
Safe Disposal of Pomalidomide-5'-C8-acid: A Guide for Laboratory Professionals
Effective immediately, all laboratory personnel handling Pomalidomide-5'-C8-acid must adhere to the following disposal procedures to ensure safety and regulatory compliance. This document provides essential guidance on the proper handling and disposal of waste containing this potent cytotoxic compound.
Pomalidomide and its analogs are classified as cytotoxic and teratogenic compounds, requiring stringent safety protocols to prevent occupational exposure and environmental contamination.[1] this compound, as a derivative, must be handled with the same level of caution. All waste generated from procedures involving this compound is considered hazardous and must be disposed of accordingly.[2][3]
Core Principles of this compound Waste Management
-
Segregation is Mandatory: All waste streams contaminated with this compound must be segregated from general and other chemical waste at the point of generation.[2] Do not mix hazardous waste with non-hazardous waste.[2]
-
Labeling: All waste containers must be clearly labeled as "Cytotoxic Waste" and include the chemical name "this compound".[4]
-
Personal Protective Equipment (PPE): Appropriate PPE, including double gloves, a lab coat, and eye protection, must be worn at all times when handling the compound and its waste.[1][5]
-
Designated Waste Containers: Use only approved, leak-proof, and puncture-resistant containers for cytotoxic waste.[4][6]
Step-by-Step Disposal Procedures
1. Solid Waste Disposal:
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and contaminated bench paper, must be placed in a designated, leak-proof container lined with a distinctive plastic bag (often purple or yellow with a purple lid, depending on institutional and regional regulations).[3][4]
-
Empty Vials: Empty vials that contained the compound should also be disposed of as cytotoxic solid waste.
2. Liquid Waste Disposal:
-
Unused Solutions: Unused solutions of this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Aqueous Waste: Small amounts of aqueous waste may be subject to institutional protocols for hazardous liquid waste. Discharge to the sewer system is strictly prohibited.[2]
-
Organic Solvents: Solutions of this compound in organic solvents must be collected in a separate, compatible hazardous waste container for organic solvent waste.
3. Sharps Waste Disposal:
-
Any sharps, such as needles, syringes, or contaminated glassware, that have been in contact with this compound must be immediately placed in a designated, puncture-proof sharps container for cytotoxic waste.[4] This container should also be clearly labeled as "Cytotoxic Sharps".[3][4]
4. Decontamination of Work Surfaces:
-
Work surfaces should be decontaminated after each use. Use a suitable decontamination solution according to your institution's standard operating procedures for cytotoxic compounds.
-
All materials used for decontamination, such as wipes and absorbent pads, must be disposed of as cytotoxic solid waste.[4]
5. Final Disposal:
-
All collected cytotoxic waste must be disposed of through a licensed hazardous waste disposal service.[3][7] The final disposal method is typically high-temperature incineration.[3][6]
Data Presentation: Waste Stream Summary
| Waste Type | Container Specification | Labeling Requirement | Disposal Method |
| Solid Waste (Gloves, PPE, vials) | Leak-proof container with a cytotoxic waste liner.[4] | "Cytotoxic Waste", "this compound" | Incineration via licensed hazardous waste vendor.[3][6] |
| Liquid Waste (Unused solutions) | Sealed, compatible hazardous waste container. | "Hazardous Waste", "Cytotoxic", "this compound" | Incineration via licensed hazardous waste vendor. |
| Sharps Waste (Needles, glass) | Puncture-proof sharps container.[3][4] | "Cytotoxic Sharps", "this compound" | Incineration via licensed hazardous waste vendor. |
Experimental Protocols
While no specific experimental protocols for the deactivation of the carboxylic acid group in this compound are required prior to disposal, the primary "protocol" is the strict adherence to the segregation and containment procedures outlined above. The chemical stability of the carboxylic acid does not pose the same acute risks as more reactive functional groups, such as the azide (B81097) in Pomalidomide-C5-azide.[8] Therefore, chemical neutralization is not a standard prerequisite for disposal, and the focus remains on preventing exposure and ensuring proper hazardous waste management.
Logical Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated during research involving this compound.
References
- 1. ubpbio.com [ubpbio.com]
- 2. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. danielshealth.ca [danielshealth.ca]
- 7. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling Pomalidomide-5'-C8-acid
Essential Safety and Handling Guide for Pomalidomide-5'-C8-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent chemical compound. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination. Pomalidomide and its derivatives are classified as cytotoxic and may be carcinogenic, mutagenic, and/or teratogenic.[1][2] Therefore, stringent safety protocols must be followed at all times. There is no safe level of exposure to cytotoxic agents.[3]
Hazard Identification and Personal Protective Equipment (PPE)
Pomalidomide is toxic if swallowed, harmful in contact with skin, and may cause damage to fertility or an unborn child.[4] It is imperative to use appropriate personal protective equipment (PPE) to prevent exposure through skin contact, inhalation, or accidental ingestion.[5]
Recommended Personal Protective Equipment (PPE) Summary:
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile gloves meeting ASTM D6978 standards. Double gloving is required. | Prevents skin contact and absorption.[3][6] The outer glove should be removed and disposed of immediately after handling the compound. |
| Gown | Disposable, low-permeability fabric gown that fastens in the back with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[6] |
| Eye Protection | Safety goggles or a full-face shield. | Protects eyes from splashes of solutions or airborne particles.[5] |
| Respiratory Protection | A fit-tested N95 respirator or higher. | Prevents inhalation of airborne particles, especially when handling the compound in powdered form.[2][3] |
| Additional Protection | Hair and shoe covers. | Recommended to minimize the spread of contamination.[3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation:
-
Ensure all necessary PPE is available and has been properly inspected for integrity.
-
Work must be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet.[4]
-
Have a cytotoxic spill kit readily accessible.
2. Handling the Compound:
-
Donning PPE: Follow the correct sequence for putting on PPE: gown, inner gloves, outer gloves, respiratory protection, and eye protection.
-
Weighing and Reconstitution:
-
Handle the solid compound with extreme care to avoid generating dust.
-
If weighing the powder, do so within the fume hood on a disposable liner.
-
When reconstituting, add the solvent slowly to the solid to minimize aerosolization.
-
-
Experimental Use:
-
Keep all containers with the compound tightly sealed when not in use.
-
Clearly label all solutions containing this compound.
-
3. Post-Handling:
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination: outer gloves, gown, eye protection, respiratory protection, and finally inner gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE.[7]
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.
-
Waste Segregation:
-
Sharps: Needles, syringes, and other sharp objects must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials must be disposed of in clearly labeled, leak-proof cytotoxic waste bags or containers.[5]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Final Disposal: All cytotoxic waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.
Emergency Procedures: Spill Management
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and contamination.
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.[5]
-
Don Appropriate PPE: At a minimum, wear double gloves, a gown, eye protection, and a respirator.[1]
-
Contain the Spill: Use a cytotoxic spill kit to absorb the spill.[5] For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Clean the Area: Carefully collect all contaminated materials and place them in a cytotoxic waste container.[5] Decontaminate the spill area with an appropriate cleaning agent, such as a detergent solution, followed by a rinse with water.[5]
-
Dispose of Waste: All cleanup materials must be disposed of as cytotoxic waste.
-
Report the Incident: Document the spill and the cleanup procedure according to your institution's policies.
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
